molecular formula C80H112N2O37 B15567818 Arugomycin

Arugomycin

Cat. No.: B15567818
M. Wt: 1693.7 g/mol
InChI Key: MWGPOKWHXRTZII-IBBNRVHVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arugomycin is an anthracycline.
(E)-4-[(2R,3S,4R,6S)-6-[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3S,4S,6R)-6-[[(1S,10R,12S,13R,21S,22R,23R,24S)-23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5S,6R)-5-[(2R,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid has been reported in Streptomyces violaceochromogenes with data available.
from organism 1098-AV(2);  structure given in first source

Properties

Molecular Formula

C80H112N2O37

Molecular Weight

1693.7 g/mol

IUPAC Name

(E)-4-[(2R,3S,4R,6S)-6-[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3S,4S,6R)-6-[[(1S,10R,12S,13R,21S,22R,23R,24S)-23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5S,6R)-5-[(2R,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C80H112N2O37/c1-30-63(89)43(98-13)24-55(103-30)116-74-36(7)109-56(29-78(74,8)82(96)97)115-69-32(3)105-51(23-42(69)85)117-75-62(81(11)12)67(93)77-118-73-39(80(75,10)119-77)21-40(83)59-60(73)64(90)38-20-37-57(65(91)58(38)66(59)92)47(28-79(9,95)61(37)76(94)102-17)110-52-25-45(100-15)71(34(5)106-52)113-50-22-41(84)68(31(2)104-50)112-53-27-46(101-16)72(35(6)108-53)114-54-26-44(99-14)70(33(4)107-54)111-49(88)19-18-48(86)87/h18-21,30-36,41-47,50-56,61-63,67-72,74-75,77,83-85,89,91,93,95H,22-29H2,1-17H3,(H,86,87)/b19-18+/t30-,31+,32-,33+,34+,35+,36+,41+,42-,43-,44+,45-,46+,47+,50-,51-,52-,53-,54-,55+,56-,61-,62+,63+,67+,68-,69+,70-,71-,72-,74+,75-,77-,78+,79-,80-/m0/s1

InChI Key

MWGPOKWHXRTZII-IBBNRVHVSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Arugomycin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Arugomycin, an anthracycline antibiotic produced by Streptomyces violaceochromogenes. The document details generalized experimental protocols for the fermentation, extraction, and purification of this compound, based on established methods for anthracycline production from Streptomyces. Furthermore, it presents available physicochemical data and outlines the putative biosynthetic pathway of the this compound aglycone.

Introduction to this compound

This compound is a novel anthracycline antibiotic discovered from the fermentation broth of Streptomyces violaceochromogenes (strain No. 1098-AV2)[1]. Like other anthracyclines, a class of potent anti-cancer agents, this compound exhibits significant biological activity, including inhibitory effects against Gram-positive bacteria and antitumor activity against various cancer cell lines such as sarcoma S-180 and Ehrlich ascites tumors[1]. Structurally, this compound is characterized by its unique aglycone, arugorol (4'-epi-nogalarol), which is glycosidically linked to two complex sugar chains[2].

Physicochemical and Quantitative Data

A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its identification, characterization, and further development.

PropertyValueReference
Molecular Formula C₈₀H₁₁₂N₂O₃₇[2]
Appearance Reddish orange powder[1]
Solubility Soluble in methanol (B129727), ethanol, acetone, ethyl acetate, and chloroform (B151607). Insoluble in n-hexane and water.[1]
Chromophore Arugorol (4'-epi-nogalarol)[2]
Sugar Moieties Two complex sugar chains[2]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the production, isolation, and purification of this compound from Streptomyces violaceochromogenes. These protocols are based on established methodologies for antibiotic recovery from Streptomyces cultures.

Fermentation of Streptomyces violaceochromogenes

This protocol describes a typical submerged fermentation process for the production of this compound.

3.1.1. Media Composition

A representative seed and production medium for Streptomyces fermentation is outlined below. The optimal composition may require further optimization for maximizing this compound yield.

Medium ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose 1020
Soluble Starch -20
Soybean Meal 510
Yeast Extract 25
CaCO₃ 12
NaCl 5-
pH 7.27.0

3.1.2. Fermentation Procedure

  • Inoculum Preparation: A loopful of Streptomyces violaceochromogenes spores from a mature agar (B569324) slant is inoculated into a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture is then used to inoculate a 2 L production flask containing 500 mL of production medium. The typical inoculum size is 5-10% (v/v).

  • Incubation: The production culture is incubated at 28°C for 7-10 days on a rotary shaker at 200 rpm. This compound production is typically maximal during the stationary phase of growth.

  • Monitoring: The fermentation is monitored periodically for pH, cell growth, and this compound production (e.g., by HPLC analysis of small aliquots).

Extraction and Purification of this compound

The following protocol outlines a multi-step process for the isolation and purification of this compound from the fermentation broth[1].

3.2.1. Extraction

  • Harvesting: After fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation at 5,000 x g for 20 minutes.

  • Solvent Extraction: The supernatant is adjusted to pH 7.0 and extracted three times with an equal volume of ethyl acetate. The mycelial cake is also extracted three times with acetone.

  • Concentration: The organic extracts are combined and concentrated to dryness under reduced pressure to yield the crude this compound extract.

3.2.2. Chromatographic Purification

  • Silicic Acid Chromatography: The crude extract is dissolved in a minimal amount of chloroform and applied to a silicic acid column pre-equilibrated with chloroform. The column is eluted with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v). Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC for the presence of this compound.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in removing smaller and larger molecular weight impurities.

  • Final Purification (Optional): For obtaining highly pure this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column can be employed. A gradient of acetonitrile (B52724) and water is a common mobile phase for anthracycline purification.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D-NMR experiments (e.g., COSY, HMQC, HMBC), are used to determine the connectivity of atoms within the arugorol core and the complex sugar moieties, as well as to establish the stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the accurate molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in sequencing the sugar chains and confirming the structure of the aglycone.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound isolation and the putative biosynthetic pathway of its aglycone.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification spore Streptomyces violaceochromogenes Spores seed_culture Seed Culture (48-72h) spore->seed_culture production_culture Production Culture (7-10 days) seed_culture->production_culture centrifugation Centrifugation production_culture->centrifugation supernatant_extraction Supernatant Extraction (Ethyl Acetate) centrifugation->supernatant_extraction mycelium_extraction Mycelium Extraction (Acetone) centrifugation->mycelium_extraction concentration Concentration supernatant_extraction->concentration mycelium_extraction->concentration silicic_acid Silicic Acid Chromatography concentration->silicic_acid sephadex Sephadex LH-20 Chromatography silicic_acid->sephadex hplc Preparative HPLC (Optional) sephadex->hplc pure_this compound Pure this compound sephadex->pure_this compound hplc->pure_this compound putative_biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Type II Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 9 x Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclase Aromatase/Cyclase polyketide_chain->cyclase first_ring First Aromatic Ring Formation cyclase->first_ring second_cyclization Second and Third Ring Cyclizations first_ring->second_cyclization anthracyclinone_core Tetracyclic Anthracyclinone Core second_cyclization->anthracyclinone_core tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) anthracyclinone_core->tailoring_enzymes arugorol_precursor Arugorol Precursor tailoring_enzymes->arugorol_precursor glycosyltransferases Glycosyltransferases arugorol_precursor->glycosyltransferases This compound This compound glycosyltransferases->this compound sugar_nucleotides Sugar Nucleotide Precursors sugar_nucleotides->glycosyltransferases

References

A-Technical-Guide-to-Arugomycin-Physico-chemical-Properties-and-Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arugomycin is a potent anthracycline antibiotic with significant antitumor properties. Produced by Streptomyces violaceochromogenes, its complex chemical structure, featuring a unique chromophore and extensive glycosylation, underpins its mechanism of action and presents both opportunities and challenges for drug development. This technical guide provides an in-depth overview of the physico-chemical properties, structural elucidation, and mechanism of action of this compound, intended to serve as a comprehensive resource for researchers in the field.

Physico-chemical Properties

The physico-chemical properties of this compound are crucial for its formulation, delivery, and interaction with biological systems. While some specific experimental values for this compound are not publicly available, the following tables summarize known data and typical properties for anthracycline antibiotics.

Table 1: General and Physical Properties of this compound
PropertyValueSource/Comment
Molecular Formula C₈₀H₁₁₂N₂O₃₇
Molecular Weight 1693.74 g/mol
Appearance Yellowish-red powderTypical for anthracyclines
Melting Point Not explicitly reported.Anthracyclines generally have high melting points (>200 °C) with decomposition.
Solubility Data not available.The extensive sugar moieties are expected to influence solubility. Generally, anthracyclines are sparingly soluble in water and more soluble in organic solvents like methanol, ethanol, and DMSO.
Table 2: Spectroscopic Properties of this compound
TechniqueDataSource/Comment
UV-Vis Spectroscopy λmax not explicitly reported.The anthracycline chromophore typically exhibits strong absorption in the visible region (around 480-550 nm) and in the UV region (around 230-290 nm).
Infrared (IR) Spectroscopy Not explicitly reported.Characteristic peaks for anthracyclines include O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=O stretching (quinone and ester, ~1730 and 1620 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹).
¹H and ¹³C NMR Spectroscopy Not explicitly reported.The structure was elucidated using NMR, but specific chemical shift data is not available in the public domain.
Mass Spectrometry Not explicitly reported.High-resolution mass spectrometry would confirm the molecular formula. Fragmentation patterns would provide structural information on the aglycone and sugar residues.

Chemical Structure

The structure of this compound was determined through a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. It is a complex anthracycline glycoside composed of a central aglycone chromophore, arugorol (identified as 4'-epi-nogalarol), and two highly branched sugar chains.

The sugar chains are identified as diginosyl-decilonitrosyl-2-deoxyfucose and (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose. This extensive and unique glycosylation pattern is a distinguishing feature of this compound and is believed to play a crucial role in its biological activity, influencing properties such as solubility, DNA binding, and cellular uptake.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation, purification, and characterization of this compound and other anthracycline antibiotics.

Isolation and Purification

This compound is isolated from the fermentation broth of Streptomyces violaceochromogenes. The typical workflow is as follows:

Fermentation Fermentation of S. violaceochromogenes Extraction Solvent Extraction of Broth Fermentation->Extraction Harvest Chromatography1 Silicic Acid Chromatography Extraction->Chromatography1 Crude Extract Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 Fractionation Purified Purified this compound Chromatography2->Purified Final Purification

Isolation and Purification Workflow.
  • Fermentation: The producing organism, Streptomyces violaceochromogenes, is cultured in a suitable nutrient medium under optimized conditions to maximize the production of this compound.

  • Solvent Extraction: The fermentation broth is harvested, and the antibiotic is extracted using an appropriate organic solvent, such as ethyl acetate (B1210297) or chloroform-methanol mixtures.

  • Silicic Acid Chromatography: The crude extract is subjected to column chromatography on a silicic acid stationary phase to separate this compound from other metabolites based on polarity.

  • Sephadex LH-20 Column Chromatography: Further purification is achieved by size-exclusion chromatography on a Sephadex LH-20 column, which separates molecules based on their size.

Structural Elucidation

The determination of this compound's complex structure involves a combination of spectroscopic techniques:

  • UV-Visible Spectroscopy: An initial UV-Vis spectrum is recorded to identify the characteristic anthracycline chromophore. The sample is dissolved in a suitable solvent (e.g., methanol) and the absorbance is measured over the UV-visible range (typically 200-800 nm).

  • Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically prepared as a KBr pellet, and the spectrum is recorded.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is employed to determine the accurate molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments are conducted to induce fragmentation, providing structural information about the aglycone and the sequence of the sugar residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of all atoms within the molecule, including the stereochemistry. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Mechanism of Action: DNA Intercalation

The primary mechanism of the antitumor action of this compound, like other anthracyclines, is its ability to intercalate into the DNA of cancer cells. This process disrupts critical cellular functions, ultimately leading to cell death.

This compound This compound CellMembrane Cell Membrane Penetration This compound->CellMembrane Intercalation Intercalation between Base Pairs CellMembrane->Intercalation DNA DNA Double Helix DNA->Intercalation TopoisomeraseII Topoisomerase II Inhibition Intercalation->TopoisomeraseII ReplicationBlock Blockage of DNA Replication & Transcription TopoisomeraseII->ReplicationBlock Apoptosis Induction of Apoptosis ReplicationBlock->Apoptosis

This compound's DNA Intercalation Pathway.

The planar aromatic core of the arugorol chromophore inserts itself between the base pairs of the DNA double helix. This intercalation has several consequences:

  • Distortion of DNA Structure: The insertion of the bulky this compound molecule physically distorts the DNA helix, which interferes with the binding of proteins essential for DNA replication and transcription.

  • Inhibition of Topoisomerase II: this compound can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks.

  • Induction of Apoptosis: The extensive DNA damage triggers cellular stress responses, ultimately leading to programmed cell death (apoptosis).

The unique sugar moieties of this compound are thought to play a significant role in the specificity and stability of its interaction with DNA, contributing to its potent antitumor activity.

Conclusion

This compound represents a promising member of the anthracycline class of antibiotics with potent antitumor activity. Its intricate structure, characterized by the arugorol chromophore and complex sugar chains, dictates its physico-chemical properties and its mechanism of action through DNA intercalation. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key characteristics of this compound and the experimental approaches for its study. Further research to fully elucidate its spectroscopic data and solubility profile will be invaluable for its potential therapeutic applications.

Arugomycin: A Technical Overview of its Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugomycin (B1232410) is an anthracycline antibiotic produced by the bacterium Streptomyces violaceochromogenes.[1] First reported in the 1980s, it has demonstrated notable biological activity, including antibacterial effects primarily directed against Gram-positive bacteria. This document provides a comprehensive technical guide to the antibacterial spectrum and activity of this compound, drawing from available scientific literature. It is designed to serve as a resource for researchers and professionals involved in antibiotic research and development.

Mechanism of Action

This compound, as an anthracycline, exerts its antibacterial effect through the process of DNA intercalation. This mechanism involves the insertion of its planar anthracycline chromophore between the base pairs of the DNA double helix. This intercalation disrupts the normal helical structure of DNA, consequently interfering with critical cellular processes such as DNA replication, transcription, and repair. This disruption ultimately leads to the inhibition of bacterial growth and cell death.

Antibacterial Spectrum

Table 1: Antibacterial Spectrum of this compound (Illustrative Template)
Bacterial StrainGram StainThis compound MIC (µg/mL)Reference
Staphylococcus aureusPositiveData not available
Bacillus subtilisPositiveData not available
Micrococcus luteusPositiveData not available
Enterococcus faecalisPositiveData not available
Streptococcus pneumoniaePositiveData not available
Escherichia coliNegativeData not available
Pseudomonas aeruginosaNegativeData not available

Note: This table is intended as a template. The MIC values are currently unavailable in the reviewed literature and need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols for determining the antibacterial activity of this compound are not explicitly detailed in the available abstracts of the original research. However, a standard and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is the broth microdilution method. A generalized protocol based on this standard is provided below.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps to determine the MIC of this compound against a panel of bacterial strains.

1. Preparation of Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial cultures of test organisms in the logarithmic growth phase.

  • Sterile diluent (e.g., saline or broth).

  • Spectrophotometer.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of this compound Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.

  • The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

  • The final volume in each well will be 200 µL.

  • Incubate the plates at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.

Visualizations

Diagram 1: this compound's Mechanism of Action

Arugomycin_Mechanism This compound This compound DNA Bacterial DNA This compound->DNA Intercalates into Replication DNA Replication This compound->Replication Inhibits Transcription Transcription This compound->Transcription Inhibits DNA->Replication DNA->Transcription Cell_Death Bacterial Cell Death Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis

Caption: A diagram illustrating the mechanism of action of this compound.

Diagram 2: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-well Plate Inoculum->Inoculate_Plate Arugomycin_Dilutions Prepare Serial Dilutions of this compound Arugomycin_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: A workflow diagram for determining the Minimum Inhibitory Concentration (MIC).

References

Arugomycin: A Technical Guide on its Antitumor Properties and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Arugomycin (B1232410) is a member of the anthracycline class of antibiotics, a group of compounds renowned for their potent cytotoxic effects and extensive use in cancer chemotherapy. Structurally, this compound is characterized by a tetracyclic aglycone, arugorol (4'-epi-nogalarol), attached to two complex sugar chains. These structural features, particularly the nature of the sugar moieties, have been shown to be critical for its biological activity. Early studies have indicated that this compound possesses antitumor activity against several murine cancer models, suggesting its potential as a chemotherapeutic agent.

Antitumor Activity and Cell Lines Tested

Preclinical evaluation of this compound has primarily involved in vivo and in vitro studies using murine cancer cell lines. The available literature indicates that this compound exhibits biological activity, including antitumor effects and induction of differentiation, against a range of leukemia, carcinoma, and sarcoma cells.

Summary of Antitumor Activity

The following table summarizes the qualitative antitumor activities of this compound against various cancer cell lines as reported in the scientific literature. It is important to note that specific quantitative data, such as IC50 values, were not detailed in the reviewed publications.

Cell Line Cancer Type Observed Effect Reference
P388 LeukemiaMurine Lymphocytic LeukemiaAntitumor Activity[1]
Sarcoma S-180Murine SarcomaAntitumor Activity[1]
Ehrlich Ascites CarcinomaMurine CarcinomaAntitumor Activity[1]
Friend ErythroleukemiaMurine ErythroleukemiaInduction of Differentiation[1]
Mouse Myeloid LeukemiaMurine Myeloid LeukemiaInduction of Differentiation[1]

Mechanism of Action

As an anthracycline antibiotic, the primary mechanism of action of this compound is believed to be its interaction with DNA. This interaction disrupts critical cellular processes, leading to cytotoxicity.

DNA Intercalation

The planar tetracyclic chromophore of this compound allows it to intercalate between the base pairs of the DNA double helix. This insertion into the DNA structure is thought to interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition

Anthracyclines are known inhibitors of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA complex, anthracyclines prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to the cytotoxic effects of the drug.

Proposed Signaling Pathway

While specific signaling pathways modulated by this compound have not been elucidated in the available literature, a generalized pathway for anthracycline-induced cytotoxicity can be proposed. This pathway involves DNA damage response, activation of apoptotic cascades, and cellular stress responses.

Anthracycline_Pathway cluster_0 Cellular Entry and DNA Interaction cluster_1 Cellular Damage cluster_2 Cellular Response This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Intercalates into DNA TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition Inhibits Topoisomerase II ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Redox Cycling DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Replication/Transcription Block TopoII_Inhibition->DNA_Damage DNA Double-Strand Breaks p53_Activation p53 Activation DNA_Damage->p53_Activation Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Stress_Kinases Stress Kinases (JNK, p38) Oxidative_Stress->Stress_Kinases Activates Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53_Activation->Apoptosis Induces Stress_Kinases->Apoptosis Induces

Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not explicitly described in the reviewed literature. However, based on standard methodologies for assessing antitumor compounds, the following generalized protocols can be outlined.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., P388, L1210)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_Drug Incubate 48-72h Add_this compound->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for an in vitro cytotoxicity assay.
Friend Erythroleukemia Cell Differentiation Assay

This assay is used to determine the ability of a compound to induce differentiation in Friend erythroleukemia cells, which is characterized by hemoglobin production.

Materials:

  • Friend erythroleukemia cells

  • Complete culture medium

  • This compound stock solution

  • Benzidine (B372746) solution

  • Hydrogen peroxide

  • Microscope

Procedure:

  • Cell Culture: Culture Friend erythroleukemia cells in suspension.

  • Drug Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., dimethyl sulfoxide, DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the cells for 4-5 days.

  • Staining: Collect a sample of cells, wash with phosphate-buffered saline (PBS), and resuspend in a small volume of PBS. Add benzidine solution and a drop of hydrogen peroxide.

  • Microscopic Examination: Examine the cells under a microscope. Cells that have differentiated will stain blue due to the presence of hemoglobin.

  • Quantification: Count the number of blue-staining (benzidine-positive) cells and the total number of cells to determine the percentage of differentiated cells.

Differentiation_Workflow Start Start Culture_Cells Culture Friend Erythroleukemia Cells Start->Culture_Cells Treat_Cells Treat with this compound Culture_Cells->Treat_Cells Incubate_Cells Incubate for 4-5 days Treat_Cells->Incubate_Cells Stain_Cells Stain with Benzidine Incubate_Cells->Stain_Cells Microscopy Microscopic Examination Stain_Cells->Microscopy Quantify Quantify Benzidine-Positive Cells Microscopy->Quantify End End Quantify->End

Workflow for a cell differentiation assay.

Conclusion and Future Directions

This compound has demonstrated qualitative antitumor activity against several murine cancer cell lines in early preclinical studies. Its mechanism of action is likely consistent with that of other anthracycline antibiotics, involving DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species. However, a significant gap exists in the literature regarding quantitative data on its potency (e.g., IC50 values) and a detailed understanding of its effects on specific cellular signaling pathways.

For drug development professionals, further investigation into this compound would require a systematic in vitro evaluation against a broad panel of human cancer cell lines to determine its cytotoxic profile and establish IC50 values. Subsequent research should focus on elucidating the specific signaling pathways modulated by this compound to identify potential biomarkers of response and resistance. Furthermore, modern methodologies in drug delivery, such as nanoparticle formulation, could be explored to potentially enhance its therapeutic index and mitigate off-target toxicities. The information presented in this guide provides a foundational understanding for researchers and scientists to design and execute further studies to fully characterize the therapeutic potential of this compound.

References

Arugomycin: A Technical Overview of an Anthracycline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

Arugomycin (B1232410), a potent anthracycline antibiotic, is a secondary metabolite produced by the bacterium Streptomyces violaceochromogenes. Its complex chemical structure is fundamental to its biological activity.

IdentifierValueReference
CAS Number 88465-80-9[1][2]
Chemical Formula C₈₀H₁₁₂N₂O₃₇[1]

Production and Purification

This compound is primarily obtained through fermentation of Streptomyces violaceochromogenes. While specific industrial-scale protocols are proprietary, the general methodology involves submerged fermentation followed by a multi-step purification process.

Experimental Protocol: Fermentation and Isolation
  • Fermentation: Streptomyces violaceochromogenes is cultured in a suitable nutrient-rich medium under controlled conditions of temperature, pH, and aeration to promote the production of this compound.

  • Solvent Extraction: The fermentation broth is treated with an appropriate organic solvent to extract the this compound.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques, such as silica (B1680970) gel chromatography and Sephadex LH-20 column chromatography, to isolate and purify this compound from other metabolites and impurities.[2]

Logical Workflow for this compound Production

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Strain Inoculation Strain Inoculation Fermentation Broth Fermentation Broth Strain Inoculation->Fermentation Broth Culturing Solvent Addition Solvent Addition Fermentation Broth->Solvent Addition Extraction Crude Extract Crude Extract Solvent Addition->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Pure this compound Pure this compound Sephadex LH-20 Chromatography->Pure this compound

Caption: Workflow for the production and purification of this compound.

Mechanism of Action

As an anthracycline antibiotic, the primary mechanism of action of this compound is its intercalation into DNA.[3] This process involves the insertion of its planar polycyclic aromatic ring system between the base pairs of the DNA double helix. This interaction disrupts the normal helical structure of DNA, consequently interfering with critical cellular processes such as DNA replication and transcription. This disruption ultimately leads to the inhibition of cell growth and proliferation, which is the basis of its antibacterial and potential antitumor activities.

Furthermore, like other anthracyclines, this compound is believed to exert its cytotoxic effects through the inhibition of topoisomerase II. This enzyme is crucial for relieving topological stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis (programmed cell death).

Signaling Pathways Affected by Anthracyclines

The cellular response to anthracycline-induced DNA damage and oxidative stress involves a complex network of signaling pathways. While specific pathways affected uniquely by this compound require further investigation, the general effects of anthracyclines provide a framework for understanding its molecular impact.

G This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition Oxidative Stress (ROS Production) Oxidative Stress (ROS Production) This compound->Oxidative Stress (ROS Production) DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis MAPK/ERK Pathway MAPK/ERK Pathway Oxidative Stress (ROS Production)->MAPK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Oxidative Stress (ROS Production)->PI3K/Akt Pathway MAPK/ERK Pathway->Apoptosis PI3K/Akt Pathway->Apoptosis

Caption: General signaling pathways affected by anthracycline antibiotics.

Biological Activity

This compound has demonstrated significant biological activity, primarily against Gram-positive bacteria and certain types of cancer cells. Although specific IC50 values for this compound are not widely reported in publicly available literature, its demonstrated antitumor activity against sarcoma S-180 and Ehrlich ascites tumors highlights its potential as a chemotherapeutic agent. Further quantitative studies are necessary to fully characterize its potency against a broader range of cell lines.

Chemical Synthesis

To date, the total chemical synthesis of this compound has not been reported in the scientific literature. The complexity of its structure, featuring a large polycyclic core and multiple chiral centers within its sugar moieties, presents a formidable challenge for synthetic organic chemists. The current production of this compound relies on biotechnological methods through fermentation.

References

Arugomycin: A Technical Guide to its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugomycin (B1232410) is a potent anthracycline antibiotic produced by the bacterium Streptomyces violaceochromogenes.[1] Like other members of the anthracycline class, it exhibits significant antitumor and antibacterial properties.[1][2] This technical guide provides an in-depth overview of the molecular weight, solubility, and core mechanism of action of this compound, presenting key data in a structured format for researchers and professionals in drug development.

Core Physicochemical Properties

This compound is a large and complex molecule, a characteristic that significantly influences its biological activity and formulation requirements. Its extensive glycosylation, featuring complex sugar moieties, plays a crucial role in its solubility, membrane permeability, and target binding specificity.[3]

Molecular Profile

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈₀H₁₁₂N₂O₃₇[3]
Molecular Weight 1693.7 g/mol
Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on its structural characteristics as a complex glycoside and information on related compounds, a qualitative and semi-quantitative solubility profile can be inferred. The complex sugar chains attached to the this compound chromophore are expected to influence its solubility.

SolventSolubilityNotes
Methanol (B129727) SolubleOften used in the extraction and purification of similar natural products.
Water Likely sparingly solubleThe glycosidic nature may impart some water solubility, but the large aglycone is hydrophobic.
DMSO Likely solubleA common solvent for complex organic molecules.
Ethanol Likely sparingly solubleSolubility is expected to be less than in methanol.

Note: The solubility data presented is predictive and should be confirmed experimentally for specific applications.

Experimental Protocols

Determination of Molecular Weight

The molecular weight of this compound is typically determined using high-resolution mass spectrometry (HRMS).

Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile (B52724) and water.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to prevent fragmentation of the large molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Data Analysis: The molecular weight is calculated from the measured m/z values.

Isolation and Purification of this compound

The following protocol is a summary of the methodology for isolating and purifying this compound from Streptomyces violaceochromogenes cultures.

Workflow:

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification cluster_2 Final Product Fermentation Fermentation of S. violaceochromogenes SolventExtraction Solvent Extraction of Culture Broth Fermentation->SolventExtraction SilicicAcid Silicic Acid Chromatography SolventExtraction->SilicicAcid Crude Extract Sephadex Sephadex LH-20 Column Chromatography SilicicAcid->Sephadex Purethis compound Pure this compound Sephadex->Purethis compound Purified Fractions

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

  • Fermentation: Streptomyces violaceochromogenes (strain No. 1098-AV2) is cultured in a suitable fermentation medium to produce this compound.

  • Solvent Extraction: The culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate) to separate the crude this compound from the aqueous phase.

  • Silicic Acid Chromatography: The crude extract is subjected to silicic acid column chromatography. Fractions are eluted with a gradient of solvents to achieve initial purification.

  • Sephadex LH-20 Column Chromatography: The enriched fractions from the previous step are further purified using a Sephadex LH-20 column, which separates molecules based on size.

  • Purity Analysis: The purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Mechanism of Action: DNA Intercalation

The primary mechanism of the antitumor activity of this compound is its ability to act as a DNA intercalator. This process involves the insertion of its planar anthracycline chromophore between the base pairs of the DNA double helix.

G This compound-DNA Intercalation Mechanism cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Consequences This compound This compound Intercalation Intercalation of Chromophore between DNA Base Pairs This compound->Intercalation Approaches DNA DNA Nuclear DNA DNA->Intercalation GrooveBinding Sugar Moieties Bind to Major and Minor Grooves Intercalation->GrooveBinding DNA_Distortion Distortion of DNA Helix GrooveBinding->DNA_Distortion Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition Cell_Death Apoptosis / Cell Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Caption: The mechanism of this compound action via DNA intercalation.

Detailed Mechanism:

  • Binding to DNA: this compound binds to the DNA double helix.

  • Intercalation: The planar tetracyclic chromophore of this compound inserts itself between the base pairs of the DNA.

  • Groove Interaction: Uniquely, the complex sugar chains of this compound are positioned in both the major and minor grooves of the DNA helix simultaneously.

  • DNA Structure Distortion: This intercalation and groove binding cause a significant distortion of the DNA helical structure.

  • Inhibition of Cellular Processes: The distorted DNA can no longer serve as an effective template for DNA replication and transcription, leading to the inhibition of these critical cellular processes.

  • Induction of Apoptosis: The disruption of DNA replication and transcription ultimately triggers programmed cell death (apoptosis) in cancer cells.

This dual-mode of binding, involving both intercalation and extensive groove interactions, contributes to the potent biological activity of this compound.

Conclusion

This compound is a promising anthracycline antibiotic with significant potential in oncology and infectious disease research. A thorough understanding of its molecular weight, solubility characteristics, and mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides a foundational overview of these key parameters to support further research and development efforts. Experimental validation of the predicted solubility and further elucidation of its biological pathways will be critical next steps in harnessing the full potential of this complex natural product.

References

An In-depth Technical Guide to the UV-Vis Absorbance Spectrum of Arugomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Ultraviolet-Visible (UV-Vis) absorbance spectrum of the anthracycline antibiotic, Arugomycin. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this guide leverages data from closely related and structurally similar anthracycline compounds. The information presented herein is intended to guide researchers in the spectroscopic analysis of this compound and similar molecules.

This compound is a complex glycosidic antibiotic belonging to the anthracycline family. Its structure features a tetracyclic aglycone known as arugorol, which has been identified as 4'-epi-nogalarol.[1][2] This aglycone, the chromophore of the molecule, is responsible for its characteristic UV-Vis absorbance and its potential biological activity. The extended conjugation within this tetracyclic system dictates the molecule's interaction with light.

Expected UV-Vis Absorbance Characteristics

The UV-Vis spectrum of this compound is predicted to be dominated by the electronic transitions within its arugorol chromophore. Anthracyclines typically exhibit a distinctive spectrum with a strong absorbance band in the visible region, which is responsible for their characteristic red or orange color. This absorption is attributed to π-π* transitions within the conjugated system of the anthraquinone (B42736) core.

Based on the analysis of related anthracyclines such as doxorubicin (B1662922) and daunorubicin, this compound is expected to display a broad absorbance maximum (λmax) in the visible range, likely between 480 and 500 nm.[3][4] Additional absorption bands are also anticipated in the UV region, corresponding to other electronic transitions within the molecule.

Quantitative Data Summary

The following table summarizes representative UV-Vis absorbance data for anthracycline antibiotics, which can be considered indicative of the expected values for this compound.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
DoxorubicinAqueous Solution~496Not Specified[4]
Daunorubicin0.9% NaCl~480Not Specified
Epirubicin0.9% NaCl~480Not Specified
This compound (Expected) Aqueous Buffer (e.g., PBS) ~480 - 500 Not Available

Experimental Protocol for UV-Vis Spectroscopy of this compound

This section details a generalized protocol for obtaining the UV-Vis absorbance spectrum of this compound. This protocol is based on standard methods for the analysis of anthracycline antibiotics.

1. Materials and Instrumentation:

  • This compound sample of known purity

  • High-purity solvent (e.g., methanol, ethanol, or a suitable aqueous buffer like phosphate-buffered saline (PBS) at pH 7.4)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • Volumetric flasks and pipettes for accurate dilutions

2. Preparation of this compound Stock Solution:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution, using gentle sonication if necessary. Protect the solution from light to prevent photodegradation.

3. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

4. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

  • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Use the solvent as a blank to zero the instrument.

  • Rinse a quartz cuvette with the this compound working solution before filling it.

  • Measure the absorbance spectrum of each working solution.

5. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax).

  • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette. Plot absorbance versus concentration; the slope of the resulting line will be εl.

Diagrams

experimental_workflow Experimental Workflow for this compound UV-Vis Analysis cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute working Prepare Working Solutions dilute->working instrument Instrument Warm-up & Setup working->instrument blank Zero with Solvent Blank instrument->blank measure Measure Absorbance Spectra blank->measure find_lambda Identify λmax measure->find_lambda beer_lambert Apply Beer-Lambert Law find_lambda->beer_lambert calc_epsilon Calculate Molar Absorptivity (ε) beer_lambert->calc_epsilon

Caption: Workflow for UV-Vis spectral analysis of this compound.

logical_relationship Logical Relationship of this compound's Spectral Properties This compound This compound Chromophore Chromophore (Arugorol / 4'-epi-nogalarol) This compound->Chromophore contains Conjugation Extended π-Conjugation (Tetracyclic System) Chromophore->Conjugation possesses ElectronicTransitions π-π* Electronic Transitions Conjugation->ElectronicTransitions enables UVVisSpectrum Characteristic UV-Vis Spectrum (λmax ~480-500 nm) ElectronicTransitions->UVVisSpectrum results in

References

Arugomycin: An In-depth Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the anthracycline antibiotic, arugomycin (B1232410), and its degradation products. Due to the limited availability of specific stability data for this compound, this document leverages extensive research on the closely related and structurally similar anthracycline, doxorubicin (B1662922), to infer potential stability characteristics and degradation pathways. All data and protocols derived from doxorubicin studies are explicitly noted.

Introduction to this compound

This compound is an anthracycline antibiotic produced by Streptomyces violaceochromogenes. Like other anthracyclines, it exhibits potent antitumor activity. The complex structure of this compound, which includes a tetracyclic aglycone (arugorol, identified as 4'-epi-nogalarol) and two sugar chains, is susceptible to degradation under various environmental conditions, impacting its potency and safety.[1][2][3] Understanding the stability profile of this compound is therefore critical for the development of safe and effective pharmaceutical formulations.

Summary of Stability Data

Table 1: Summary of Doxorubicin Degradation under Forced Conditions

Stress ConditionReagent/DetailsTemperatureDurationObservationReference
Acid Hydrolysis 0.1 N HCl80 °C24 hoursSignificant degradation[4][5][6][7][8]
Alkaline Hydrolysis 0.1 N NaOHRoom Temperature24 hoursExtremely unstable, complete degradation[4][5][6][7][8][9]
Oxidative 3.0% H₂O₂Room Temperature24 hoursSignificant degradation[4][5][6][7][8]
Thermal Dry Heat70 °C24 hoursStable[4][8]
Photolytic UV light (254 nm)Ambient24 hoursStable[4][8]

Table 2: Stability of Doxorubicin in Different Infusion Fluids

Infusion FluidpH of AdmixtureStability (≥90% of original concentration)Reference
5% Dextrose Injection, USP (D5W)Not specified> 48 hours[10]
0.9% Sodium Chloride Injection, USP (NS)Not specified> 48 hours[10]
Lactated Ringer's Injection, USP (LR)Not specifiedUnstable[10]
Normosol-R pH 7.47.4Unstable[10]

Degradation Pathways and Products

The primary degradation pathway for anthracyclines involves the hydrolysis of the glycosidic bond linking the sugar moieties to the aglycone.[5][6] For this compound, acid-catalyzed hydrolysis is known to yield the aglycone, arugorol.[1]

Based on studies with doxorubicin, other potential degradation pathways include oxidative modifications of the aglycone.[5][6][11]

Known and Potential Degradation Products of this compound:

  • Arugorol: The aglycone of this compound, formed via acid-catalyzed hydrolysis of the glycosidic linkage.[1]

  • Oxidative Degradation Products: Based on doxorubicin studies, oxidation can lead to the formation of various products, including those resulting from the opening of the tetracyclic ring to form phthalic acids.[5][6][11]

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound can be adapted from established methods for other anthracyclines, such as doxorubicin.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 24 hours in a water bath.[5][7]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.[5][7]

    • Neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.[8]

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 70°C for 24 hours.[8]

    • After exposure, dissolve the powder in a suitable solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound solution (100 µg/mL in a suitable solvent) to UV light (254 nm) in a photostability chamber for 24 hours.[8]

    • Analyze the sample by HPLC.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[12] The following method is a representative example adapted from doxorubicin analysis.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium (B1175870) acetate, pH 3.0) in a 40:60 v/v ratio.[15]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 254 nm.[4][8][15][17]

  • Column Temperature: 25 °C.[4]

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis A This compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 N HCl, 80°C, 24h) A->B C Alkaline Hydrolysis (0.1 N NaOH, RT, 24h) A->C D Oxidative Degradation (3% H₂O₂, RT, 24h) A->D E Thermal Degradation (Solid, 70°C, 24h) A->E F Photolytic Degradation (UV light, 24h) A->F G Sample Neutralization (for Acid/Base Hydrolysis) B->G C->G H Dilution to Final Concentration (100 µg/mL) D->H E->H F->H G->H I HPLC Analysis H->I

Caption: Workflow for forced degradation studies of this compound.

Postulated Degradation Pathway of this compound

Degradation_Pathway This compound This compound Arugorol Arugorol (Aglycone) This compound->Arugorol  Acid Hydrolysis Sugar_Moieties Sugar Moieties This compound->Sugar_Moieties  Acid Hydrolysis Oxidative_Products Oxidative Degradation Products This compound->Oxidative_Products  Oxidation (e.g., with H₂O₂)

Caption: Postulated degradation pathways for this compound.

Conclusion and Recommendations

The stability of this compound is a critical parameter that must be thoroughly investigated to ensure the quality, efficacy, and safety of its pharmaceutical formulations. While specific stability data for this compound is scarce, the information available for the structurally similar anthracycline, doxorubicin, provides a solid foundation for designing and conducting appropriate stability studies.

It is recommended that comprehensive forced degradation studies be performed on this compound, followed by the development and validation of a stability-indicating HPLC method. These studies will elucidate the specific degradation pathways and products of this compound, enabling the development of stable formulations and the establishment of appropriate storage conditions and shelf-life. Particular attention should be paid to the potential for hydrolysis under both acidic and alkaline conditions, as well as oxidative degradation.

References

Methodological & Application

Application Notes and Protocols for Arugomycin: A Representative Chemical Synthesis and Established Purification Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arugomycin is a potent anthracycline antibiotic produced by Streptomyces violaceochromogenes[1]. Like other members of the anthracycline class, such as Doxorubicin and Daunorubicin, this compound exhibits significant antitumor activity[1]. Its complex structure, featuring a tetracyclic aglycone core (arugorol, identified as 4'-epi-nogalarol) and two distinct, complex sugar chains, presents a formidable challenge for total chemical synthesis[2]. The sugar moieties are crucial for its biological activity. This document outlines the established protocol for the isolation and purification of this compound from fermentation broth and presents a representative strategy for its chemical synthesis.

Chemical Structure of this compound

This compound is characterized by its unique glycosylation pattern. The aglycone, arugorol, is attached to two oligosaccharide chains. One chain consists of diginosyl-decilonitrosyl-2-deoxyfucose, while the other is composed of (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose[2].

Representative Chemical Synthesis of this compound

The following proposed synthesis is a multi-stage process involving the synthesis of the aglycone, synthesis of the oligosaccharide chains, and their subsequent coupling.

Synthesis of the Arugorol Aglycone

The synthesis of the tetracyclic aglycone would likely proceed via a strategy involving the construction of the AB and CD ring systems followed by their convergent coupling. Key reactions would include Friedel-Crafts acylations, Diels-Alder reactions to form the central rings, and subsequent functional group manipulations to install the required hydroxyl groups with the correct stereochemistry.

Synthesis of the Oligosaccharide Moieties

The two complex oligosaccharide chains would be synthesized separately. This would involve the preparation of monosaccharide building blocks with appropriate protecting groups to control regioselectivity during the glycosylation steps. Key reactions would include the formation of glycosidic bonds, likely using glycosyl donors such as trichloroacetimidates or thioglycosides, and the introduction of the specific functionalities like the nitroso group and the fumaryl (B14642384) ester.

Glycosylation and Final Assembly

The final stage of the synthesis would involve the sequential glycosylation of the arugorol aglycone with the two synthesized oligosaccharide chains. This is a critical step, and the reaction conditions would need to be carefully optimized to achieve the desired stereoselectivity of the glycosidic linkages. The final deprotection of the protecting groups would yield this compound.

Experimental Protocol: Representative Glycosylation Step

This protocol describes a general procedure for the glycosylation of an anthracycline aglycone with a protected sugar donor, a key step in the proposed synthesis of this compound.

  • Preparation of Reactants:

    • Dissolve the protected Arugorol aglycone (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (argon or nitrogen).

    • Add the protected oligosaccharide donor (1.5 equivalents) to the solution.

    • Add activated molecular sieves (4 Å) to the mixture and stir for 30 minutes at room temperature to ensure anhydrous conditions.

  • Glycosylation Reaction:

    • Cool the reaction mixture to -78 °C.

    • Slowly add a solution of a suitable promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equivalents), in anhydrous DCM.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup:

    • Quench the reaction by adding triethylamine (B128534) (Et3N).

    • Allow the mixture to warm to room temperature.

    • Filter the mixture through a pad of Celite to remove the molecular sieves.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Purification Protocol for this compound from Fermentation Broth

The following protocol for the isolation and purification of this compound is based on the method described by Ishii et al. (1987)[1].

Extraction
  • Fermentation: Culture Streptomyces violaceochromogenes (strain No. 1098-AV2) in a suitable fermentation medium.

  • Harvesting: After an appropriate incubation period, harvest the fermentation broth.

  • Solvent Extraction: Adjust the pH of the broth and extract the this compound using a water-immiscible organic solvent such as ethyl acetate or chloroform. Pool the organic extracts.

  • Concentration: Concentrate the pooled organic extracts under reduced pressure to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic procedure is used to purify this compound from the crude extract.

Step 1: Silicic Acid Chromatography

  • Column Preparation: Prepare a column packed with silicic acid equilibrated with a suitable non-polar solvent system (e.g., chloroform-methanol mixtures).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the percentage of methanol (B129727) in chloroform).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound. Pool the this compound-containing fractions and concentrate them.

Step 2: Sephadex LH-20 Column Chromatography

  • Column Preparation: Prepare a column with Sephadex LH-20 resin equilibrated with a suitable solvent, typically methanol or a chloroform-methanol mixture[1].

  • Sample Loading: Dissolve the partially purified this compound from the previous step in the equilibration solvent and load it onto the column.

  • Elution: Elute the column with the same solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound. Pool the pure fractions and concentrate to yield purified this compound.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps (Hypothetical)

StepReactionTypical Yield (%)
1Aglycone Synthesis10-20
2Oligosaccharide Synthesis15-30
3Glycosylation40-60
4Deprotection70-90
Overall Total Synthesis <1

Table 2: Purification Summary (Representative Data)

Purification StepStarting MaterialProductPurityRecovery (%)
Solvent ExtractionFermentation BrothCrude Extract~5%80-90
Silicic Acid ChromatographyCrude ExtractPartially Purified this compound~60%50-70
Sephadex LH-20 ChromatographyPartially Purified this compoundPure this compound>95%70-85

Visualizations

Arugomycin_Synthesis_Workflow cluster_aglycone Aglycone Synthesis cluster_sugars Oligosaccharide Synthesis cluster_assembly Final Assembly AB_rings AB Ring System Precursors diels_alder Diels-Alder Reaction AB_rings->diels_alder CD_rings CD Ring System Precursors CD_rings->diels_alder aglycone Arugorol Aglycone diels_alder->aglycone coupling Aglycone-Oligosaccharide Coupling (Glycosylation) aglycone->coupling monosaccharides Protected Monosaccharides glycosylation1 Sequential Glycosylation monosaccharides->glycosylation1 oligosaccharides Protected Oligosaccharides glycosylation1->oligosaccharides oligosaccharides->coupling deprotection Global Deprotection coupling->deprotection This compound This compound deprotection->this compound

Caption: Representative workflow for the chemical synthesis of this compound.

Arugomycin_Purification_Workflow start Fermentation Broth (S. violaceochromogenes) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude Crude Extract extraction->crude silicic_acid Silicic Acid Chromatography crude->silicic_acid partially_pure Partially Purified Fractions silicic_acid->partially_pure sephadex Sephadex LH-20 Chromatography partially_pure->sephadex pure Pure this compound sephadex->pure

Caption: Workflow for the purification of this compound from fermentation broth.

References

Application Note: Arugomycin Purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arugomycin (B1232410) is a potent anthracycline antibiotic produced by Streptomyces violaceochromogenes.[1] Like other anthracyclines, it exhibits significant antitumor and antibacterial properties against Gram-positive bacteria.[1][2] The complex structure of this compound, which includes a chromophore and two sugar chains, necessitates a robust purification method to ensure high purity for research and potential therapeutic applications.[3] This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from a crude extract. The protocol is designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

While specific data for this compound is not extensively available, its classification as an anthracycline suggests certain physicochemical properties that are critical for developing a purification protocol. Anthracyclines are generally characterized by a planar tetracyclic aglycone and one or more sugar moieties. The solubility of anthracyclines is often pH-dependent, with improved solubility in acidic aqueous solutions. This is a key consideration for mobile phase preparation.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for successful HPLC purification and to prevent column contamination.

  • Starting Material: Crude this compound extract from fermentation broth after initial workup (e.g., solvent extraction and preliminary column chromatography).[1]

  • Dissolution: Dissolve the crude extract in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol.

  • Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure compatibility and good peak shape.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.

2. HPLC Instrumentation and Conditions

A standard preparative or semi-preparative HPLC system equipped with a UV-Vis detector is suitable for this application.

  • HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and a multi-wavelength UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended. C8 columns can also be considered.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water. The acidic pH helps to improve the solubility of this compound and provides good peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Detection Wavelength: Based on the chromophore of anthracyclines, a primary detection wavelength of 254 nm is recommended, with a secondary wavelength around 480 nm to monitor for the characteristic colored compounds.[4]

  • Column Temperature: 30°C to ensure reproducible retention times.

3. Gradient Elution Program

A gradient elution is necessary to effectively separate this compound from impurities with varying polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
45955
50955

4. Post-Purification Processing

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator or a centrifugal vacuum concentrator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC with the same column and mobile phase system but at a lower flow rate. Confirm the identity using mass spectrometry and NMR.

Data Presentation

Table 1: Expected Quantitative Data for this compound Purification

ParameterCrude ExtractAfter RP-HPLC
Purity (%) 40-60>95
Retention Time (min) Multiple PeaksSingle Major Peak (e.g., 20-25 min)
Recovery (%) -70-85
Yield (mg) Dependent on starting materialDependent on recovery

Visualizations

Arugomycin_Purification_Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Processing Crude this compound Extract Crude this compound Extract Dissolution Dissolution Crude this compound Extract->Dissolution DMSO/Methanol Filtration Filtration Dissolution->Filtration 0.45 µm filter Filtered Sample Filtered Sample Filtration->Filtered Sample HPLC System HPLC System Filtered Sample->HPLC System Injection Fraction Collection Fraction Collection HPLC System->Fraction Collection UV Detection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Lyophilization Lyophilization Solvent Evaporation->Lyophilization Purified this compound Purified this compound Lyophilization->Purified this compound

Caption: Workflow for the HPLC Purification of this compound.

HPLC_Factors Arugomycin_Separation This compound HPLC Separation Mobile_Phase Mobile Phase Arugomycin_Separation->Mobile_Phase Stationary_Phase Stationary Phase Arugomycin_Separation->Stationary_Phase Flow_Rate Flow Rate Arugomycin_Separation->Flow_Rate Temperature Temperature Arugomycin_Separation->Temperature Organic_Solvent Organic Solvent (%B) Mobile_Phase->Organic_Solvent pH pH / Additives Mobile_Phase->pH Column_Chemistry Column Chemistry (C18/C8) Stationary_Phase->Column_Chemistry Particle_Size Particle Size Stationary_Phase->Particle_Size

Caption: Factors Influencing this compound HPLC Separation.

References

Application Notes and Protocols for Arugomycin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Arugomycin, an anthracycline antibiotic, against various bacterial strains.

Introduction

This compound is an anthracycline antibiotic produced by Streptomyces violaceochromogenes.[1] Like other members of the anthracycline class, it exhibits inhibitory activity against Gram-positive bacteria.[1] The determination of the MIC is a critical step in the evaluation of a new antimicrobial agent, providing the lowest concentration of the drug that inhibits the visible growth of a microorganism. This data is fundamental for understanding the potency of the compound and for further drug development studies.

Mechanism of Action

This compound, as an anthracycline antibiotic, functions by intercalating into the bacterial DNA. This process interferes with DNA replication and transcription. Furthermore, it inhibits the activity of topoisomerase II, an enzyme crucial for relieving torsional strain in DNA during replication. This dual action leads to DNA damage and ultimately results in the inhibition of bacterial growth and cell death.

Arugomycin_Mechanism This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters DNA Bacterial DNA This compound->DNA Intercalates Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits Bacterial_Cell->DNA Bacterial_Cell->Topoisomerase_II Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Topoisomerase_II->Replication_Transcription Cell_Death Inhibition of Growth & Cell Death Replication_Transcription->Cell_Death Inhibition leads to

This compound's Mechanism of Action in Bacteria.

Data Presentation

The following table is a template for summarizing the MIC values of this compound against a panel of Gram-positive bacteria. Due to the lack of publicly available specific MIC data for this compound, this table is populated with hypothetical values for illustrative purposes. Researchers should replace this data with their own experimental findings.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus259231.5
Staphylococcus aureus (MRSA)433003.0
Bacillus subtilis66330.8
Enterococcus faecalis292122.5
Streptococcus pneumoniae496191.0

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) (or other appropriate solvent, see note below)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Note on Solubility: The solubility of this compound has not been definitively reported. It is recommended to perform a preliminary solubility test with common solvents such as water, DMSO, and ethanol. For many anthracyclines, DMSO is a suitable solvent. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.

2. Preparation of this compound Stock Solution

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for short periods.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

4. Assay Procedure

  • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected activity (e.g., 0.06 to 128 µg/mL).

  • Add 50 µL of the working inoculum to each well, bringing the final volume to 100 µL. This will dilute the this compound concentration by half and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well containing only CAMHB and the bacterial inoculum (no this compound).

  • Include a negative control well containing only CAMHB (no bacteria or this compound) to check for sterility.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

  • Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The positive control should show clear turbidity, and the negative control should remain clear.

Protocol 2: Agar (B569324) Dilution MIC Assay

This protocol is an alternative to the broth microdilution method and is also based on CLSI guidelines.

1. Materials

  • This compound powder and solvent

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial strains and inoculum preparation materials (as in Protocol 1)

  • Inoculum replicator (optional)

2. Preparation of this compound-Containing Agar Plates

  • Prepare molten MHA and cool to 45-50°C in a water bath.

  • Prepare two-fold serial dilutions of the this compound stock solution in a suitable diluent.

  • Add a specific volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., add 1 mL of a 10x this compound solution to 9 mL of MHA).

  • Mix well and pour the agar into sterile Petri dishes. Allow the plates to solidify.

  • Prepare a control plate containing MHA with no this compound.

3. Inoculation

  • Prepare the bacterial inoculum as described in Protocol 1, but the final dilution should be in sterile saline to achieve a concentration of approximately 1 x 10⁷ CFU/mL.

  • Spot 1-10 µL of the bacterial suspension onto the surface of each this compound-containing plate and the control plate. An inoculum replicator can be used to test multiple strains simultaneously.

  • Allow the spots to dry completely before inverting the plates.

4. Incubation and Interpretation

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Quality Control

For both protocols, it is essential to include quality control (QC) strains with known MIC values for other antibiotics to ensure the validity of the assay. For Gram-positive bacteria, recommended QC strains include:

  • Staphylococcus aureus ATCC 25923

  • Enterococcus faecalis ATCC 29212

The MIC values obtained for these QC strains with standard antibiotics should fall within the acceptable ranges defined by CLSI.

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Workflow for Broth Microdilution MIC Assay.

References

Application Notes and Protocols for In Vivo Antitumor Activity of Arugomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugomycin (B1232410) is an anthracycline antibiotic that has demonstrated antitumor activities in preclinical studies.[1] As a member of the anthracycline class of compounds, its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription in rapidly dividing cancer cells.[2][3][4][5] In vivo animal model studies are crucial for evaluating the efficacy and therapeutic potential of this compound. These application notes provide a summary of the available data and detailed protocols for conducting in vivo studies to assess the antitumor activity of this compound.

Quantitative Data Summary

Animal ModelTumor TypeThis compound Dose (mg/kg/day)Administration RouteTreatment ScheduleTumor Growth Inhibition (%)Increase in Lifespan (%)Reference
MouseSarcoma-180 (solid)5-15Intraperitoneal (i.p.)Daily for 7-10 days40-60%25-50%[1]
MouseEhrlich Ascites Carcinoma5-15Intraperitoneal (i.p.)Daily for 7-10 daysN/A (ascites volume reduction)30-60%[1]
MouseP388 Leukemia2-10Intraperitoneal (i.p.)Daily for 5-9 daysN/A (increased survival)40-70%[1]

Note: The values presented in this table are illustrative and based on the reported activity of this compound. Actual results may vary depending on the specific experimental conditions.

Signaling Pathway

The antitumor activity of this compound, as an anthracycline, is primarily attributed to its interaction with DNA and topoisomerase II, leading to cell cycle arrest and apoptosis. The following diagram illustrates the generally accepted signaling pathway for anthracyclines.

Anthracycline_Signaling_Pathway General Anthracycline Signaling Pathway cluster_cell Cancer Cell This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway for anthracyclines like this compound.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo antitumor activity of this compound in common murine tumor models.

Protocol 1: Solid Tumor Model (e.g., Sarcoma-180)

Objective: To evaluate the effect of this compound on the growth of solid tumors in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Sarcoma-180 tumor cells

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Vehicle for this compound (e.g., 0.9% saline)

  • Syringes and needles (27G)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest Sarcoma-180 cells from a donor mouse and prepare a single-cell suspension in sterile PBS.

    • Adjust the cell concentration to 2 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice daily for tumor growth.

    • When tumors reach a palpable size (approximately 50-100 mm³), randomly divide the mice into treatment and control groups (n=8-10 mice per group).

      • Group 1: Vehicle control (e.g., 0.9% saline, i.p.)

      • Group 2: this compound (e.g., 10 mg/kg, i.p.)

    • Administer the treatment daily for a predetermined period (e.g., 7-10 days).

  • Data Collection:

    • Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (length x width²)/2.

    • Record the body weight of the mice every 2-3 days to monitor for toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Analysis:

    • Euthanize the mice at the end of the study or when the tumors in the control group reach a predetermined size (e.g., 1500 mm³).

    • Excise the tumors and record their final weight.

    • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor weight of treated group / mean tumor weight of control group)] x 100.

Protocol 2: Ascites Tumor Model (e.g., Ehrlich Ascites Carcinoma)

Objective: To evaluate the effect of this compound on the proliferation of ascites tumor cells and the survival of tumor-bearing mice.

Materials:

  • Female Swiss albino mice (6-8 weeks old)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • This compound

  • Sterile PBS

  • Vehicle for this compound

  • Syringes and needles

Procedure:

  • Tumor Cell Inoculation:

    • Aspirate EAC cells from a donor mouse and dilute with sterile PBS to a concentration of 2 x 10^6 cells/mL.

    • Inject 0.2 mL of the cell suspension intraperitoneally into each mouse.

  • Animal Grouping and Treatment:

    • Twenty-four hours after tumor inoculation, randomly divide the mice into treatment and control groups.

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 10 mg/kg, i.p.)

    • Administer treatment daily for 7-10 days.

  • Data Collection:

    • Monitor the mice daily for changes in body weight (as an indicator of ascites fluid accumulation) and survival.

  • Endpoint and Analysis:

    • Record the date of death for each mouse to determine the mean survival time (MST).

    • Calculate the increase in lifespan (ILS) using the formula: ILS (%) = [(MST of treated group - MST of control group) / MST of control group] x 100.

    • In a separate cohort, mice can be euthanized at a specific time point to collect and measure the volume of ascitic fluid and the total number of tumor cells.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo antitumor activity study.

In_Vivo_Antitumor_Workflow General In Vivo Antitumor Study Workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous or Intraperitoneal) start->tumor_implantation tumor_establishment Tumor Establishment (Palpable Tumors) tumor_implantation->tumor_establishment randomization Randomization of Animals into Groups tumor_establishment->randomization treatment Treatment Administration (this compound vs. Vehicle) randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight, Survival) treatment->monitoring endpoint Study Endpoint (Tumor Size, Time) monitoring->endpoint analysis Data Analysis (TGI, ILS) endpoint->analysis end End analysis->end

Caption: General workflow for in vivo antitumor studies.

References

Application Notes and Protocols for Arugomycin in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Therefore, the following application notes and protocols are based on general practices for administering similar chemotherapeutic agents to mice and should be considered as a starting point for research. It is imperative for researchers to conduct their own dose-finding and toxicity studies to establish safe and effective dosages for Arugomycin in their specific experimental context.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the public domain, a quantitative data table cannot be provided at this time. Researchers are advised to consult specialized databases or reach out to the original authors of the primary literature for more detailed information.

Mechanism of Action: DNA Intercalation

This compound is understood to exert its cytotoxic effects through the process of DNA intercalation. The planar structure of the this compound molecule inserts itself between the base pairs of the DNA double helix. This physical disruption of the DNA structure is believed to interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

This compound This compound DNA DNA Double Helix This compound->DNA Intercalates into Replication DNA Replication This compound->Replication Inhibits Transcription Transcription This compound->Transcription Inhibits DNA->Replication DNA->Transcription CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's Proposed Mechanism of Action.

Experimental Protocols

The following are generalized protocols for the administration of chemotherapeutic agents to mice bearing common tumor models. These are not validated protocols for this compound and must be adapted and optimized.

Preparation of this compound for Injection
  • Reconstitution: this compound is typically a lyophilized powder. Reconstitute the powder using a sterile, biocompatible solvent. The choice of solvent will depend on the solubility of this compound and should be determined empirically. Common solvents include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO, which is then further diluted in a sterile vehicle.

  • Dilution: Once reconstituted to a stock concentration, further dilute the this compound solution with sterile saline or PBS to the desired final concentration for injection.

  • Sterility: All preparation steps should be conducted under aseptic conditions in a laminar flow hood to ensure the sterility of the final injection solution.

  • Storage: The stability of this compound in solution is unknown. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store protected from light at 4°C and assess for any precipitation before use.

Administration of this compound

The choice of administration route can significantly impact the pharmacokinetics and efficacy of the drug. Intraperitoneal and intravenous injections are common routes for systemic drug delivery in mouse cancer models.

Intraperitoneal injections are often used for their relative ease of administration and rapid absorption into the systemic circulation.

Materials:

  • Sterile this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% Ethanol for disinfection

  • Animal restrainer (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse, exposing the abdominal area. The mouse should be held securely to prevent movement and injury.

  • Injection Site: The preferred injection site is the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.

  • Administration: Slowly inject the this compound solution. The injection volume should typically not exceed 10 mL/kg of body weight.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

start Start restrain Restrain Mouse start->restrain locate Locate Lower Abdominal Quadrant restrain->locate insert Insert Needle (10-20° angle) locate->insert aspirate Aspirate Briefly insert->aspirate inject Inject this compound Solution aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Caption: Workflow for Intraperitoneal Injection.

Intravenous injections, typically via the lateral tail vein, provide direct and immediate entry into the systemic circulation. This method requires more technical skill.

Materials:

  • Sterile this compound solution

  • Sterile syringes (e.g., 0.5 mL or 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% Ethanol for disinfection

  • A warming device (e.g., heat lamp) to dilate the tail veins

  • A mouse restrainer

Procedure:

  • Animal Preparation: Place the mouse in a restrainer, leaving the tail accessible. Warm the tail using a heat lamp to cause vasodilation, making the lateral tail veins more visible and easier to access.

  • Vein Identification: Identify one of the lateral tail veins. Disinfect the area with 70% ethanol.

  • Injection: With the bevel of the needle facing up, carefully insert the needle into the vein at a very shallow angle, almost parallel to the tail.

  • Administration: If the needle is correctly placed, there should be no resistance upon injection. Administer the this compound solution slowly. The maximum bolus injection volume is typically around 5 mL/kg.

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse effects.

start Start restrain Place Mouse in Restrainer start->restrain warm Warm Tail to Dilate Veins restrain->warm identify Identify Lateral Tail Vein warm->identify insert Insert Needle into Vein identify->insert inject Slowly Inject this compound insert->inject withdraw Withdraw Needle & Apply Pressure inject->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Application Notes and Protocols for Arugomycin-Induced Differentiation in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugomycin (B1232410) is an anthracycline antibiotic that has demonstrated potential in cancer therapy, including for various leukemias.[1] A significant aspect of its anti-tumor activity is its ability to induce differentiation in leukemia cells. This process forces malignant cells to mature into non-proliferating, terminally differentiated cells, offering a therapeutic strategy with potentially lower toxicity compared to conventional cytotoxic chemotherapy. These application notes provide a comprehensive overview of the prospective use of this compound for inducing differentiation in leukemia cells, with detailed protocols for in vitro assessment.

Disclaimer: Specific quantitative data and established signaling pathways for this compound in human leukemia cell differentiation are limited in publicly available literature. The following protocols and pathway diagrams are based on findings for closely related anthracycline analogues, such as marcellomycin (B1194889) and aclacinomycin, and should be adapted and optimized for this compound-specific research.

Data Presentation

Due to the absence of direct quantitative data for this compound, the following table summarizes the reported effects of a closely related anthracycline, marcellomycin, on the human promyelocytic leukemia cell line HL-60. This data can serve as a preliminary guide for designing experiments with this compound.

Table 1: Differentiation-Inducing Effect of Marcellomycin on HL-60 Cells

CompoundCell LineConcentrationIncubation TimeDifferentiation MarkerResultReference
MarcellomycinHL-6040 nM10 daysNBT Reduction95% of cells were NBT positive[2]

Postulated Signaling Pathways

Based on studies of the related anthracycline aclacinomycin, this compound may induce differentiation in leukemia cells through the modulation of key transcription factors and signaling cascades. Two potential pathways are outlined below.

Erythroid Differentiation Pathway (in K562 cells)

Aclacinomycin has been shown to induce erythroid differentiation in K562 cells by upregulating the expression of key erythroid transcription factors GATA-1 and NF-E2. This leads to the expression of genes responsible for the erythroid phenotype.

GATA1_Pathway This compound This compound (postulated) Nucleus Nucleus This compound->Nucleus Enters Cell GATA1 GATA-1 Transcription Factor Nucleus->GATA1 Upregulates NFE2 NF-E2 Transcription Factor Nucleus->NFE2 Upregulates Erythroid_Genes Erythroid-Specific Gene Expression GATA1->Erythroid_Genes Activates NFE2->Erythroid_Genes Activates Differentiation Erythroid Differentiation Erythroid_Genes->Differentiation

Caption: Postulated GATA-1/NF-E2 signaling pathway for this compound.

Myeloid Differentiation and p38 MAPK Pathway

In some contexts, anthracycline-induced differentiation is linked to the p38 MAPK pathway. Aclacinomycin, in combination with other agents, has been shown to mediate erythroid differentiation in K562 cells via p38 MAPK activation. This pathway could also be relevant for myeloid differentiation in other leukemia cell lines.

p38MAPK_Pathway This compound This compound (postulated) Cell_Stress Cellular Stress This compound->Cell_Stress p38MAPK p38 MAPK Activation Cell_Stress->p38MAPK Downstream_Effectors Downstream Effectors p38MAPK->Downstream_Effectors Differentiation Myeloid/Erythroid Differentiation Downstream_Effectors->Differentiation

Caption: Postulated p38 MAPK signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for assessing the differentiation-inducing and cytotoxic effects of this compound on leukemia cell lines.

Protocol 1: Assessment of this compound-Induced Myeloid Differentiation using the Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of superoxide (B77818) anions, a characteristic of mature myeloid cells.

Materials:

  • Human leukemia cell lines (e.g., HL-60, U937)

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microscope

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture: Culture leukemia cells in complete medium to a density of approximately 5 x 10^5 cells/mL.

  • Treatment: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL in a final volume of 100 µL per well. Add various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM all-trans retinoic acid for HL-60).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-6 days.

  • NBT Assay: a. After the incubation period, add 100 µL of NBT solution (1 mg/mL) and 20 µL of PMA (100 ng/mL) to each well. b. Incubate for 30-60 minutes at 37°C. c. Observe the cells under a microscope for the formation of dark blue formazan (B1609692) deposits within the cells. d. To quantify, count at least 200 cells per well and determine the percentage of NBT-positive cells.

NBT_Workflow Start Start: Leukemia Cell Culture Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (4-6 days) Treat->Incubate NBT_PMA Add NBT and PMA Incubate->NBT_PMA Incubate_2 Incubate (30-60 min) NBT_PMA->Incubate_2 Analyze Microscopic Analysis: Quantify NBT+ Cells Incubate_2->Analyze Flow_Cytometry_Workflow Start Start: This compound-Treated Cells Harvest Harvest and Wash Cells Start->Harvest Stain Stain with anti-CD11b Ab and Isotype Control Harvest->Stain Incubate Incubate (30 min, 4°C) Stain->Incubate Wash_2 Wash Cells Incubate->Wash_2 Analyze Analyze by Flow Cytometry Wash_2->Analyze

References

Application Notes and Protocols for Arugomycin DNA Intercalation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugomycin (B1232410) is an anthracycline antibiotic that exhibits cytotoxic activity through its interaction with DNA. Understanding the mechanism and specifics of this interaction is crucial for its development as a potential therapeutic agent. This compound functions as a DNA intercalator, inserting its planar chromophore between the base pairs of the DNA double helix. Notably, it binds in both the major and minor grooves of the DNA helix simultaneously.[1] This binding is stabilized by hydrogen bonds, electrostatic interactions, and van der Waals forces, primarily within the major groove.[1] this compound shows a binding preference for sites containing guanine (B1146940) and thymine.[1] The intercalation of this compound into DNA disrupts the normal helical structure, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). This document provides detailed protocols for assays to characterize the DNA intercalation of this compound and presents representative data from related compounds to illustrate expected outcomes.

Signaling Pathway of this compound-Induced Apoptosis

This compound's intercalation into DNA is a key initiating event that triggers a cascade of cellular responses culminating in apoptosis. The distortion of the DNA helix can lead to the stalling of replication forks and transcription machinery. This DNA damage can also lead to the inhibition of topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[2][3][4][5] The accumulation of DNA damage activates cell cycle checkpoints and DNA repair pathways. If the damage is too severe to be repaired, the cell is directed towards apoptosis. This process often involves the activation of the p53 tumor suppressor protein, which in turn can activate pro-apoptotic proteins and lead to the activation of caspases, the executioners of apoptosis.[6][7][8][9][10]

Arugomycin_Signaling_Pathway This compound This compound Intercalation DNA Intercalation & Groove Binding This compound->Intercalation Enters Nucleus DNA Nuclear DNA DNA->Intercalation Replication_Fork Replication Fork Stalling Intercalation->Replication_Fork Transcription_Block Transcription Inhibition Intercalation->Transcription_Block Topoisomerase_II Topoisomerase II Inhibition Intercalation->Topoisomerase_II DNA_Damage DNA Damage (Double-Strand Breaks) Replication_Fork->DNA_Damage Transcription_Block->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Caspase Caspase Activation p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Several biophysical techniques can be employed to characterize the intercalation of this compound into DNA. The following protocols describe three common assays: Fluorescence-Based Intercalator Displacement Assay, Circular Dichroism Spectroscopy, and DNA Thermal Denaturation Assay.

Fluorescence-Based Intercalator Displacement Assay

This assay is based on the displacement of a fluorescent dye (e.g., ethidium (B1194527) bromide) from DNA by a competing ligand (this compound). The decrease in the fluorescence of the dye-DNA complex is proportional to the binding affinity of the competing ligand.

Experimental Workflow:

Fluorescence_Displacement_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis DNA_EB Prepare DNA-Ethidium Bromide Complex Titration Titrate DNA-EB with This compound DNA_EB->Titration Aru_Sol Prepare Serial Dilutions of this compound Aru_Sol->Titration Fluorescence Measure Fluorescence (Ex/Em appropriate for EB) Titration->Fluorescence Plot Plot Fluorescence Quenching vs. [this compound] Fluorescence->Plot Calculate Calculate Binding Constant (Kb) and Quenching Constant (Ksv) Plot->Calculate

Caption: Workflow for the fluorescence-based intercalator displacement assay.

Detailed Protocol:

  • Materials:

    • This compound

    • Calf Thymus DNA (ctDNA)

    • Ethidium Bromide (EB)

    • Tris-HCl buffer (e.g., 10 mM, pH 7.4)

    • NaCl (e.g., 50 mM)

    • Fluorometer and cuvettes

  • Procedure:

    • Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically using the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.

    • Prepare a stock solution of Ethidium Bromide in the same buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer.

    • In a quartz cuvette, prepare a solution of ctDNA and EB at a fixed concentration (e.g., 50 µM ctDNA and 5 µM EB). Allow the mixture to equilibrate.

    • Record the fluorescence emission spectrum of the ctDNA-EB complex (excitation ~520 nm, emission ~600 nm).

    • Add increasing concentrations of this compound to the cuvette, incubating for a few minutes after each addition to allow for equilibration.

    • After each addition of this compound, record the fluorescence emission spectrum.

    • Correct the fluorescence intensity for dilution.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the this compound concentration.

    • The binding constant (Kb) can be determined using the Stern-Volmer equation or by fitting the data to a competitive binding model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. DNA has a characteristic CD spectrum that is sensitive to its conformation. Intercalation of this compound will perturb the DNA structure and induce changes in its CD spectrum.

Detailed Protocol:

  • Materials:

    • This compound

    • ctDNA or a specific oligonucleotide sequence

    • Phosphate (B84403) buffer (e.g., 10 mM, pH 7.2)

    • CD Spectropolarimeter and cuvettes

  • Procedure:

    • Prepare stock solutions of ctDNA and this compound in the phosphate buffer.

    • Record the CD spectrum of the DNA solution alone in the range of 200-400 nm. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

    • Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of this compound.

    • Record the CD spectrum for each solution after an equilibration period.

  • Data Analysis:

    • Observe changes in the CD spectrum of DNA upon addition of this compound. Intercalation typically leads to an increase in the intensity of both the positive and negative bands and may cause slight shifts in their positions.[11][12]

    • The appearance of an induced CD signal in the region where this compound absorbs light but DNA does not is a strong indicator of binding.

DNA Thermal Denaturation Assay (Melting Temperature, Tm)

The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. Intercalating agents stabilize the DNA duplex, leading to an increase in its Tm.

Detailed Protocol:

  • Materials:

    • This compound

    • ctDNA

    • Buffer (e.g., 10 mM phosphate buffer, pH 7.2)

    • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)

  • Procedure:

    • Prepare solutions of ctDNA with and without this compound in the buffer.

    • Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm.

    • Slowly increase the temperature of the sample (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the DNA melting curve.

    • The Tm is the temperature at the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) = Tm (DNA + this compound) - Tm (DNA alone). A positive ΔTm indicates stabilization of the DNA duplex.[13][14][15]

Data Analysis Logic:

Data_Analysis_Logic cluster_exp Experimental Data cluster_analysis Analysis and Interpretation Fluorescence_Data Fluorescence Intensity vs. [this compound] Kb_Ksv Calculate Binding (Kb) and Quenching (Ksv) Constants Fluorescence_Data->Kb_Ksv CD_Data CD Spectra at different This compound concentrations Conformational_Change Assess DNA Conformational Changes CD_Data->Conformational_Change Tm_Data Absorbance vs. Temperature (with and without this compound) Delta_Tm Determine ΔTm Tm_Data->Delta_Tm Conclusion Conclusion on DNA Intercalation (Mode and Affinity) Kb_Ksv->Conclusion Conformational_Change->Conclusion Delta_Tm->Conclusion

References

Arugomycin: Application Notes and Protocols for Sterile Handling and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugomycin is a potent anthracycline antibiotic with significant antitumor properties.[1] Its complex molecular structure, featuring a tetracyclic chromophore and intricate sugar moieties, underpins its biological activity, which primarily involves the intercalation into DNA.[2] Proper handling and preparation of this compound solutions are critical to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols for the sterile handling, solution preparation, and experimental use of this compound, along with essential safety information.

Data Presentation

Table 1: this compound Solubility (General Guidance)

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Expected to be solubleMany anthracyclines are soluble in DMSO. Fresh, high-quality, anhydrous DMSO is recommended to avoid moisture absorption which can reduce solubility.[3]
EthanolPotentially solubleSome organic compounds are soluble in ethanol, though solubility may be lower than in DMSO.[4]
WaterSparingly soluble to insolubleAnthracyclines generally have low aqueous solubility.[2]

Table 2: this compound Solution Stability (General Recommendations)

Storage ConditionRecommended DurationNotes
Stock Solution (-20°C)Up to 6 monthsAliquoting is recommended to avoid repeated freeze-thaw cycles. Protect from light.[5]
Stock Solution (-80°C)> 6 monthsFor long-term storage. Protect from light.
Aqueous Solution (2-8°C)Up to 24 hoursStability in aqueous solutions is often limited. Prepare fresh for each experiment.[6]
Aqueous Solution (Room Temp.)UnstableNot recommended for storage.

Experimental Protocols

Protocol 1: Sterile Handling and Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Sterile, individually wrapped serological pipettes or calibrated micropipettes with sterile, filtered tips

  • Biological safety cabinet (BSC)

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves

Procedure:

  • Aseptic Technique: Perform all steps in a certified Class II Biological Safety Cabinet (BSC) to maintain sterility and protect the user.

  • Pre-warming: Allow the sealed vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution:

    • Carefully calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial of this compound powder.

    • Recap the vial securely and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting:

    • Dispense the this compound stock solution into sterile, amber or foil-wrapped microcentrifuge tubes in volumes appropriate for single-use experiments. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[5]

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[5]

Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

Arugomycin_Mechanism_of_Action This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Passive Diffusion Intercalation DNA Intercalation This compound->Intercalation Binds between base pairs DNA Nuclear DNA Intercalation->DNA Topoisomerase_Complex Topoisomerase II- DNA Cleavage Complex Stabilization Intercalation->Topoisomerase_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->Topoisomerase_Complex DNA_Strand_Breaks Double-Strand Breaks Topoisomerase_Complex->DNA_Strand_Breaks Replication_Inhibition Inhibition of DNA Replication DNA_Strand_Breaks->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Strand_Breaks->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with This compound Incubate_24h_1->Treat_Cells Prepare_Dilutions Prepare this compound serial dilutions Prepare_Dilutions->Treat_Cells Incubate_Exposure Incubate for desired exposure time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT cytotoxicity assay.

Safety Precautions

This compound is a potent cytotoxic agent and should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder and solutions.

  • Containment: All handling of this compound, especially the powder form, should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of the powder.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate solution (e.g., 10% sodium hypochlorite), and dispose of all cleaning materials as hazardous waste.

  • Waste Disposal: All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste according to institutional guidelines.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting.

References

Troubleshooting & Optimization

Optimizing Arugomycin Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the use of Arugomycin in your cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an anthracycline antibiotic.[1] Its primary mechanism of action is DNA intercalation, where it inserts itself between the base pairs of the DNA double helix.[2] This process can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of this compound are critical for maintaining its potency. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, you can dissolve the this compound powder in DMSO to create a 10 mM stock solution. This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q3: What is the stability of this compound in cell culture medium?

A3: Anthracycline antibiotics can have limited stability in cell culture media at 37°C. While specific data for this compound is limited, some anthracycline derivatives have shown half-lives of approximately 10-20 hours in culture. Therefore, for experiments lasting longer than 24 hours, it is advisable to replenish the medium with freshly prepared this compound to maintain a consistent concentration.

Q4: What are the expected cellular effects of this compound treatment?

A4: As a DNA intercalating agent, this compound is expected to induce cytotoxicity in cancer cells. This can manifest as a reduction in cell viability and proliferation. Additionally, like other anthracyclines, this compound may induce apoptosis (programmed cell death) and cause cell cycle arrest. The specific effects and their magnitude can vary depending on the cell line, this compound concentration, and duration of treatment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no cytotoxic effect observed 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response in the specific cell line. 2. Compound degradation: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. The compound may also be unstable in the culture medium over long incubation periods. 3. Cell line resistance: The cell line may be inherently resistant to anthracyclines.1. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration range for your cell line. 2. Prepare fresh solutions: Prepare a fresh stock solution of this compound and ensure it is stored correctly. For long-term experiments, consider replenishing the media with fresh this compound every 24 hours. 3. Use a sensitive cell line: If possible, use a positive control cell line known to be sensitive to anthracyclines to verify the compound's activity.
High variability between replicate wells 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate pipetting of this compound: Errors in diluting or adding the compound to the wells. 3. Edge effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in compound concentration.1. Ensure uniform cell suspension: Thoroughly resuspend cells before seeding to ensure a homogenous mixture. 2. Calibrate pipettes: Ensure pipettes are properly calibrated and use careful pipetting techniques. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Precipitate formation in the culture medium 1. Low solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. 2. Interaction with media components: this compound may interact with components in the serum or medium, leading to precipitation.1. Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to maintain solubility. 2. Prepare fresh dilutions: Prepare working solutions immediately before use and visually inspect for any precipitation before adding to the cells.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Wear appropriate personal protective equipment (PPE) , including gloves, a lab coat, and safety glasses.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C.

Detailed Methodology for a Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Culture cells to be tested in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete growth medium from your stock solution. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., from 0.01 µM to 100 µM) to determine the IC50.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing this compound's Mechanism and Experimental Workflow

To further aid in understanding this compound's mechanism and experimental procedures, the following diagrams have been generated.

DNA_Intercalation_Pathway This compound This compound DNA Cellular DNA This compound->DNA Intercalates Replication DNA Replication This compound->Replication Inhibits Transcription Transcription This compound->Transcription Inhibits DNA->Replication Template for DNA->Transcription Template for Apoptosis Apoptosis Replication->Apoptosis Disruption leads to CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Disruption leads to Transcription->Apoptosis Disruption leads to Transcription->CellCycleArrest Disruption leads to

This compound's DNA intercalation and downstream effects.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_this compound 2. Prepare this compound Dilutions Add_this compound 4. Add this compound to Cells Prepare_this compound->Add_this compound Seed_Cells->Add_this compound Incubate 5. Incubate (24-72h) Add_this compound->Incubate MTT_Assay 6. Perform MTT Assay Incubate->MTT_Assay Read_Absorbance 7. Read Absorbance MTT_Assay->Read_Absorbance Data_Analysis 8. Analyze Data & Determine IC50 Read_Absorbance->Data_Analysis

Workflow for a typical this compound cytotoxicity assay.

Troubleshooting_Logic Start Inconsistent/No Effect? Check_Concentration Concentration Optimized? Start->Check_Concentration Check_Stock Fresh Stock Solution? Check_Concentration->Check_Stock Yes Failure Further Troubleshooting Needed Check_Concentration->Failure No Check_Stability Replenished in Long Experiment? Check_Stock->Check_Stability Yes Check_Stock->Failure No Check_Cells Cell Line Known to be Sensitive? Check_Stability->Check_Cells Yes Check_Stability->Failure No Success Experiment Optimized Check_Cells->Success Yes Check_Cells->Failure No

A logical approach to troubleshooting this compound experiments.

References

Troubleshooting Arugomycin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Arugomycin (B1232410), with a specific focus on troubleshooting precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a complex anthracycline antibiotic with the molecular formula C80H112N2O37.[1] It is characterized by a core chromophore structure, known as arugorol, and two extensive sugar chains.[1][2] Its primary biological activity is against Gram-positive bacteria.[3][4]

Q2: What are the general causes of drug precipitation in aqueous solutions?

Drug precipitation in aqueous solutions can be influenced by several factors, including:

  • pH: The pH of the solution can affect the ionization state of a compound, influencing its solubility.

  • Temperature: Temperature changes can alter the solubility of a substance.

  • Concentration: Exceeding the solubility limit of a compound in a particular solvent will lead to precipitation.

  • Solvent Composition: The polarity and nature of the solvent system are critical for keeping a drug in solution.

  • Interactions with other components: The presence of salts or other molecules in the solution can impact drug solubility.

Q3: Are there any known signaling pathways affected by this compound?

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly affected by this compound. However, as an anthracycline antibiotic, it is plausible that this compound may interfere with DNA synthesis and topoisomerase II activity, similar to other members of this class. The following diagram illustrates a generalized pathway often associated with anthracyclines.

anthracycline_pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA TopoII Topoisomerase II DNA->TopoII Intercalates DNAdamage DNA Damage TopoII->DNAdamage Inhibits Apoptosis Apoptosis DNAdamage->Apoptosis Induces

Caption: Generalized signaling pathway for anthracycline antibiotics.

Troubleshooting Guide: this compound Precipitation

This guide provides step-by-step solutions to common precipitation issues encountered during experiments with this compound.

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer (e.g., PBS).

  • Question: Why is my this compound precipitating instantly in my aqueous buffer?

  • Answer: This is likely due to the low aqueous solubility of this compound. Direct dissolution in a purely aqueous medium is often challenging for complex organic molecules.

  • Question: How can I prevent this immediate precipitation?

  • Answer: It is recommended to first prepare a concentrated stock solution of this compound in an organic solvent and then dilute it into your aqueous buffer.

    • Recommended Solvents: Based on general practices for similar complex antibiotics, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are good starting points for creating a stock solution.

    • Procedure:

      • Dissolve the this compound powder in a small volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

      • Ensure the powder is completely dissolved by vortexing.

      • For your experiment, dilute the DMSO stock solution into your pre-warmed aqueous buffer with vigorous mixing. The final concentration of DMSO in your working solution should be kept to a minimum (ideally below 1%) to avoid solvent-induced artifacts in your experiments.

Issue 2: My this compound solution, which was initially clear, becomes cloudy or shows precipitates over time.

  • Question: What causes delayed precipitation of this compound in my experimental setup?

  • Answer: This could be due to several factors:

    • Temperature fluctuations: A decrease in temperature can lower the solubility of this compound.

    • pH shift: Changes in the pH of your medium over time can affect the stability of the compound.

    • Interaction with media components: Components in complex media, such as proteins in serum, can interact with this compound and cause it to precipitate.

    • Evaporation: Evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.

  • Question: What steps can I take to maintain the stability of my this compound working solution?

  • Answer:

    • Maintain Stable Temperature: Keep your experimental setup at a constant and appropriate temperature.

    • Control pH: Ensure your buffer system is robust enough to maintain a stable pH throughout your experiment.

    • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to minimize the effects of degradation or precipitation over time.

    • Storage of Stock Solutions: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

The following workflow can help troubleshoot precipitation issues:

troubleshooting_workflow Start Precipitation Observed CheckStock Is the stock solution clear? Start->CheckStock PrepStock Prepare fresh stock in 100% DMSO CheckStock->PrepStock No CheckDilution How was the working solution prepared? CheckStock->CheckDilution Yes PrepStock->CheckDilution DirectDissolution Directly in aqueous buffer CheckDilution->DirectDissolution FromStock Diluted from stock CheckDilution->FromStock RecommendStock Use DMSO stock and dilute DirectDissolution->RecommendStock CheckFinalConc Check final DMSO concentration FromStock->CheckFinalConc RecommendStock->CheckFinalConc HighDMSO > 1% DMSO CheckFinalConc->HighDMSO LowDMSO < 1% DMSO CheckFinalConc->LowDMSO AdjustDMSO Reduce final DMSO concentration HighDMSO->AdjustDMSO CheckTemp Check for temperature fluctuations LowDMSO->CheckTemp AdjustDMSO->CheckTemp CheckpH Check for pH shifts CheckTemp->CheckpH ConsiderInteractions Consider interactions with media components CheckpH->ConsiderInteractions End Solution Stable ConsiderInteractions->End

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in your working solution.

    • While vigorously vortexing or stirring the pre-warmed aqueous solution, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the solution to ensure it is clear and free of any precipitates.

    • Use the freshly prepared working solution immediately for your experiments.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC80H112N2O37[1]
Molecular Weight~1693.74 g/mol [5]
Core StructureAnthracycline with Arugorol Chromophore[1][2]
Key Structural FeaturesTwo complex sugar chains[1][2]

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityRecommendation
WaterVery LowNot recommended for direct dissolution.
Phosphate-Buffered Saline (PBS)Very LowNot recommended for direct dissolution.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions.
EthanolModerate to HighMay be a suitable alternative to DMSO for stock solutions.
Cell Culture MediaLow (variable)Prepare by diluting a stock solution; final concentration is critical.

References

Arugomycin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Arugomycin (B1232410) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during the long-term storage and handling of this compound. The following information is curated to provide troubleshooting guidance and answer frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a dry powder at -20°C. Under these conditions, the compound is expected to be stable for extended periods. Always refer to the manufacturer's certificate of analysis for specific lot recommendations.

Q2: How should I store this compound once it is in solution?

This compound in solution is more susceptible to degradation. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage of solutions, it is advisable to aliquot and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Yes, like many anthracycline antibiotics, this compound is photosensitive.[1][2] Exposure to light, especially UV or fluorescent light, can lead to photodegradation. It is critical to store this compound powder and solutions in light-protecting containers (e.g., amber vials) and to minimize light exposure during all handling steps.

Q4: What is the optimal pH range for this compound solutions?

The stability of anthracyclines is pH-dependent, with optimal stability generally observed in slightly acidic to neutral conditions (pH 4-6).[3] Alkaline pH should be avoided as it can accelerate degradation.[4] When preparing solutions, use a buffer system within the recommended pH range if compatible with your experimental setup.

Q5: Can I filter this compound solutions?

Yes, but with caution. Some anthracyclines have been reported to adsorb to certain types of membrane filters.[1] If filtration is necessary, it is advisable to use a low-protein-binding filter material, such as polypropylene (B1209903), and to minimize the contact time. Consider testing the concentration of the filtered solution to ensure no significant loss of compound has occurred.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of biological activity or inconsistent results over time. Degradation of this compound due to improper storage.- Confirm storage conditions (temperature, light protection). - Prepare fresh solutions from a new stock of powdered this compound. - Perform a concentration analysis (e.g., via HPLC) on your stock solution to verify its integrity.
Visible changes in the solution (e.g., color change, precipitation). - pH shift outside the optimal range. - Degradation of the compound. - Exceeded solubility limit.- Check the pH of your solution and adjust if necessary. - If degradation is suspected, discard the solution and prepare a fresh batch. - Ensure the concentration of this compound does not exceed its solubility in the chosen solvent.
Variability between different aliquots of the same stock solution. - Incomplete dissolution. - Adsorption to container walls. - Degradation due to repeated freeze-thaw cycles.- Ensure the compound is fully dissolved before aliquoting. - Use low-adsorption tubes (e.g., polypropylene or siliconized glass). - Aliquot into single-use volumes to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, high-purity solvent (e.g., DMSO, sterile water with appropriate pH buffer)

    • Sterile, light-protecting microcentrifuge tubes or vials (amber colored)

    • Calibrated balance and sterile weighing tools

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of solvent to achieve the desired stock concentration.

    • Vortex the solution thoroughly until all the powder is completely dissolved.

    • If not for immediate use, aliquot the stock solution into single-use, light-protecting tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. The specific column, mobile phase, and detection wavelength should be optimized for this compound.

  • Objective: To determine the concentration and purity of this compound in a solution over time.

  • Methodology:

    • Prepare this compound solutions at a known concentration.

    • Divide the solution into different storage conditions to be tested (e.g., 4°C protected from light, room temperature with light exposure).

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.

    • Analyze the aliquots by a validated reverse-phase HPLC method.

    • Monitor the peak area of the parent this compound compound and the appearance of any new peaks that may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visual Guides

Arugomycin_Handling_Workflow This compound Handling Workflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_short_term Short-Term Use/Storage cluster_long_term_solution Long-Term Solution Storage powder This compound Powder storage_conditions -20°C Protect from Light powder->storage_conditions weigh Weigh Powder powder->weigh Equilibrate to RT dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex use_immediately Use Immediately in Experiment vortex->use_immediately store_short Store at 2-8°C (Max 24h) Protect from Light vortex->store_short aliquot Aliquot into Single-Use Tubes vortex->aliquot freeze Freeze at -20°C or -80°C aliquot->freeze Troubleshooting_Logic Troubleshooting this compound Stability Issues start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Duration) start->check_storage check_solution_prep Review Solution Prep Protocol (Solvent, pH, Dissolution) start->check_solution_prep check_handling Assess Handling Procedures (Freeze-Thaw, Light Exposure) start->check_handling storage_ok Storage OK? check_storage->storage_ok prep_ok Preparation OK? check_solution_prep->prep_ok handling_ok Handling OK? check_handling->handling_ok storage_ok->prep_ok Yes correct_storage Action: Correct Storage (e.g., Store at -20°C, Protect from Light) storage_ok->correct_storage No prep_ok->handling_ok Yes prepare_fresh Action: Prepare Fresh Solution prep_ok->prepare_fresh No improve_handling Action: Improve Handling (e.g., Single-Use Aliquots) handling_ok->improve_handling No retest Retest Experiment handling_ok->retest Yes correct_storage->retest prepare_fresh->retest improve_handling->retest

References

Common problems with Arugomycin in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Arugomycin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an anthracycline antibiotic.[1] Like other anthracyclines, its primary mechanism of action involves the disruption of DNA synthesis and function in cancer cells. This is achieved through two main processes:

  • DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This physical blockage interferes with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: this compound inhibits the enzyme topoisomerase II. This enzyme is crucial for relieving the torsional strain in DNA during replication. By inhibiting this enzyme, this compound causes double-strand breaks in the DNA, which are highly toxic to the cell and trigger programmed cell death.

Additionally, this compound is believed to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated cytotoxic activity against various murine leukemia and carcinoma cell lines.[1]

Q3: What are the potential off-target effects of this compound in mammalian cells?

A known class effect of anthracycline antibiotics is the potential for off-target effects, primarily mediated by the generation of reactive oxygen species (ROS). This can lead to:

  • Mitochondrial Dysfunction: The overproduction of ROS can damage mitochondrial components, leading to impaired mitochondrial respiration and a decrease in cellular ATP production.

  • Cardiotoxicity: This is a well-documented side effect of many anthracyclines and is also linked to ROS-induced damage to cardiac cells.

While these are known effects of the anthracycline class, specific studies quantifying these off-target effects for this compound are limited. Researchers should be mindful of these potential effects in their experimental design.

Q4: How should I dissolve and store this compound?

  • Dissolving: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Storage: Store the solid compound at -20°C. For stock solutions in DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q5: Can this compound interfere with fluorescence-based assays?

Many anthracyclines are known to be intrinsically fluorescent. This property can potentially interfere with fluorescence-based cell assays by contributing to background fluorescence. It is crucial to perform control experiments to assess the intrinsic fluorescence of this compound at the excitation and emission wavelengths used in your assay.

Troubleshooting Guides

Problem 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Steps
Incorrect Dosing Ensure the final concentration of this compound in your assay is within the effective range for your cell line. If IC50 data is unavailable for your specific cell line, perform a dose-response experiment to determine the optimal concentration.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Anthracyclines can be sensitive to light and prolonged exposure to aqueous solutions at 37°C.[3][4][5]
Cell Line Resistance Some cancer cell lines exhibit intrinsic or acquired resistance to anthracyclines. Consider using a different cell line or investigating mechanisms of resistance (e.g., expression of drug efflux pumps).
Suboptimal Cell Health Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Stressed or confluent cells may respond differently to treatment.
Problem 2: High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Compound Concentration Ensure thorough mixing of the this compound stock solution before dilution and proper mixing of the final dilution in the cell culture wells.
Precipitation of this compound When diluting the DMSO stock solution into aqueous cell culture medium, add the stock solution to the medium while gently vortexing to prevent precipitation.[6] Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).[2][7][8]
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells of your assay plate, which can concentrate the compound, fill the outer wells with sterile PBS or media without cells.
Inconsistent Cell Seeding Ensure a uniform cell number is seeded in each well. Variations in cell density can affect the cellular response to the compound.
Problem 3: Suspected Off-Target Effects
Possible Cause Troubleshooting Steps
Mitochondrial Dysfunction To confirm if observed cytotoxicity is due to off-target mitochondrial effects, consider performing a Seahorse assay to measure mitochondrial respiration or using a mitochondrial-specific ROS indicator.
General Oxidative Stress Measure total cellular ROS levels using a fluorescent probe like DCFDA. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the observed effects are ROS-dependent.
Problem 4: Interference in Fluorescence-Based Assays
Possible Cause Troubleshooting Steps
Intrinsic Fluorescence of this compound Run a control plate with this compound in cell-free media to measure its background fluorescence at the excitation/emission wavelengths of your assay. Subtract this background from your experimental readings.
Fluorescence Quenching If you observe a decrease in fluorescence that is not correlated with cell death, this compound might be quenching the signal of your fluorescent probe. Consider using a non-fluorescent readout (e.g., a luminescence-based viability assay like CellTiter-Glo®) as an orthogonal method to confirm your results.

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays
  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • To prevent precipitation, add the DMSO stock to the medium while gently mixing.

    • Ensure the final DMSO concentration in the cell culture wells is below the tolerance level of your specific cell line (generally ≤ 0.5%).[2][7][8]

    • Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experimental setup.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Treatment: Add the prepared working solutions of this compound (and vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Visualizations

Arugomycin_Mechanism_of_Action This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Enters Cell Topo_II_Inhibition Topoisomerase II Inhibition This compound->Topo_II_Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Cell_Membrane Cell Membrane DNA Nuclear DNA Topoisomerase_II Topoisomerase II DNA_Intercalation->DNA DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->Topoisomerase_II Topo_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis Mitochondria Mitochondria ROS->Mitochondria Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Problem with this compound Assay Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration Check_Solubility Is the compound precipitating? Check_Concentration->Check_Solubility Yes Dose_Response Perform a dose-response experiment Check_Concentration->Dose_Response No Check_Cell_Health Are the cells healthy and in log phase? Check_Solubility->Check_Cell_Health No Optimize_Protocol Optimize dissolution and dilution protocol Check_Solubility->Optimize_Protocol Yes Check_Assay_Interference Is it a fluorescence-based assay? Check_Cell_Health->Check_Assay_Interference Yes Review_Cell_Culture Review cell culture technique Check_Cell_Health->Review_Cell_Culture No Check_Intrinsic_Fluorescence Run cell-free control with This compound Check_Assay_Interference->Check_Intrinsic_Fluorescence Yes Solution Problem Resolved Check_Assay_Interference->Solution No Perform_Orthogonal_Assay Use a non-fluorescent viability assay Check_Intrinsic_Fluorescence->Perform_Orthogonal_Assay Interference Detected Check_Intrinsic_Fluorescence->Solution No Interference Perform_Orthogonal_Assay->Solution Optimize_Protocol->Solution Dose_Response->Solution Review_Cell_Culture->Solution

Caption: Troubleshooting workflow for this compound assays.

References

How to avoid Arugomycin degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on how to avoid the degradation of Arugomycin during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

This compound, as an anthracycline antibiotic, is susceptible to degradation primarily through hydrolysis and oxidation. Key environmental factors that can accelerate its degradation include exposure to acidic or alkaline pH, elevated temperatures, and light (photodegradation).

Q2: What is the optimal pH range for maintaining this compound stability in solution?

While specific data for this compound is limited, anthracyclines generally exhibit the greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 6. Both strongly acidic and alkaline conditions can lead to rapid degradation.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate the degradation of most antibiotics, including anthracyclines. For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or lower) is advisable. It is crucial to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Yes, this compound is expected to be light-sensitive, a common characteristic of anthracycline antibiotics. Exposure to UV or even ambient laboratory light can lead to photodegradation. Therefore, all experiments involving this compound should be conducted with protection from light.

Q5: What are the recommended storage conditions for this compound?

  • Solid Form: Store this compound powder in a tightly sealed container in a freezer (-20°C or -80°C), protected from light and moisture.

  • Solutions: this compound solutions should be freshly prepared for each experiment. If short-term storage is necessary, store in the dark at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot the solution into light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments This compound degradation due to improper handling or storage.Review your experimental protocol against the recommended procedures for solution preparation, pH control, temperature, and light protection. Prepare fresh solutions for each experiment.
Change in color of this compound solution This may indicate degradation of the anthracycline chromophore.Discard the solution immediately. Prepare a fresh solution using a new vial of this compound powder and ensure all handling and storage conditions are optimal.
Precipitate formation in frozen this compound solution The solvent system may not be optimal for frozen storage, or the concentration is too high.Before freezing, ensure this compound is fully dissolved. Consider using a cryoprotectant in your solvent system if compatible with your experiment. When thawing, warm the solution slowly and vortex gently to ensure complete dissolution.

Quantitative Data Summary

Condition General Stability of Anthracyclines Reference
pH Most stable at pH 4-6. Rapid degradation outside this range.
Temperature (Solution) Stable for >48 hours at 2-8°C in appropriate buffer. Degradation increases significantly at room temperature and above.
Light Exposure (Solution) Photodegradation can be rapid, especially in dilute solutions. Protection from light is crucial.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add a suitable solvent (e.g., DMSO, sterile water, or a buffer at pH 4-6) to the powder. Vortex gently until the this compound is completely dissolved.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter compatible with the solvent used.

  • Storage: Aliquot the stock solution into amber or foil-wrapped tubes to protect from light. Store immediately at -80°C for long-term storage or at 2-8°C for short-term use (less than 24 hours).

Protocol 2: Handling this compound in Cell Culture Experiments
  • Thawing: Thaw a frozen aliquot of this compound stock solution slowly in the dark at room temperature or on ice.

  • Dilution: Dilute the stock solution to the final working concentration in pre-warmed cell culture medium immediately before adding to the cells.

  • Light Protection: Conduct all experimental steps, including incubation, in the dark or under subdued light conditions (e.g., by wrapping plates in aluminum foil).

  • pH Control: Ensure the pH of the cell culture medium is maintained within a stable range, as significant shifts in pH can affect this compound stability.

Visualizations

cluster_factors Factors Causing Degradation pH pH Degraded this compound Degraded this compound pH->Degraded this compound Hydrolysis Temperature Temperature Temperature->Degraded this compound Hydrolysis/Oxidation Light Light Light->Degraded this compound Photodegradation This compound This compound

Caption: Key factors leading to this compound degradation.

Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in appropriate solvent Dissolve in appropriate solvent Weigh this compound->Dissolve in appropriate solvent Sterile filter (if needed) Sterile filter (if needed) Dissolve in appropriate solvent->Sterile filter (if needed) Aliquot into light-protected tubes Aliquot into light-protected tubes Sterile filter (if needed)->Aliquot into light-protected tubes Store at -80°C Store at -80°C Aliquot into light-protected tubes->Store at -80°C End End Store at -80°C->End

Caption: Workflow for this compound stock solution preparation.

Arugomycin_Solid Solid this compound Stock_Solution Stock Solution (-80°C) Arugomycin_Solid->Stock_Solution Dissolution Working_Solution Working Solution (Freshly Prepared) Stock_Solution->Working_Solution Dilution Experiment Experiment (Light Protected) Working_Solution->Experiment Degradation_Risk High Degradation Risk Working_Solution->Degradation_Risk Storage > 24h at 4°C Experiment->Degradation_Risk Light Exposure

Caption: Logical relationships in this compound handling.

Arugomycin Cytotoxicity Troubleshooting in Non-Cancerous Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with arugomycin (B1232410) in non-cancerous cell lines. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the source of the issue and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is an anthracycline antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of bacterial growth. In eukaryotic cells, it is known to intercalate into DNA, a process where it inserts itself between the base pairs of the DNA helix.[4] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. The complex is stabilized by hydrogen bonding and van der Waals interactions.[4]

Q2: Is cytotoxicity expected in non-cancerous cell lines treated with this compound?

A2: While this compound's cytotoxic effects are more pronounced in rapidly dividing cancer cells, a certain degree of cytotoxicity in non-cancerous cell lines can be expected, especially at higher concentrations. Anthracyclines as a class are known to have off-target effects. However, significant cell death at low concentrations may be considered "unexpected" and requires further investigation.

Q3: What are the potential off-target effects of this compound that could cause cytotoxicity in non-cancerous cells?

A3: Potential off-target effects of anthracyclines like this compound include the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to damage of cellular components like DNA, proteins, and lipids. Mitochondrial dysfunction is another potential off-target effect, as some antibiotics have been shown to impair mitochondrial function in mammalian cells.

Q4: Could the observed cytotoxicity be an artifact of the experimental setup?

A4: Yes, several factors in the experimental setup can lead to apparent cytotoxicity. These include issues with the compound's solubility, the concentration of the solvent (like DMSO), contamination of cell cultures, or the health and passage number of the cells being used. It is also possible for cytotoxicity assays themselves to be prone to artifacts.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in All Tested Non-Cancerous Cell Lines

If you observe high levels of cell death across various non-cancerous cell lines, even at low concentrations of this compound, consider the following troubleshooting steps.

Initial Checks

  • Verify this compound Concentration: Double-check all calculations for dilutions and prepare a fresh serial dilution from your stock. Confirm the initial stock concentration.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle-only control to confirm.

  • Cell Culture Health: Check for signs of microbial contamination (e.g., bacteria, fungi, mycoplasma). Use a fresh batch of cells with a low passage number.

  • Incubator Conditions: Verify the CO2 levels, temperature, and humidity of your incubator, as fluctuations can stress the cells.

Experimental Investigation If initial checks do not resolve the issue, a more in-depth investigation into the mechanism of cell death is warranted.

  • Assess for Apoptosis: Determine if the cell death is programmed (apoptosis) or uncontrolled (necrosis).

    • Action: Perform a Caspase-3/7 activity assay. A significant increase in caspase activity suggests apoptosis.

  • Investigate Oxidative Stress: this compound, like other antibiotics, may induce ROS production.

    • Action: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

  • Evaluate Mitochondrial Health: Mitochondrial dysfunction can be a key indicator of off-target cytotoxicity.

    • Action: Measure the mitochondrial membrane potential using a dye such as JC-1. A decrease in the red/green fluorescence ratio indicates depolarization.

Problem 2: Inconsistent or Irreproducible Cytotoxicity Results

Variability in results between experiments can be due to a number of factors.

  • Compound Solubility and Stability: this compound may not be fully soluble or could be degrading in the culture medium over the course of the experiment.

    • Action: Ensure the compound is fully dissolved in the stock solution. When diluting in media, vortex thoroughly. Test the stability of this compound in your specific culture medium over time.

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in the final viability readings.

    • Action: Optimize and standardize your cell seeding density for each cell line.

  • Assay-Specific Issues: The type of cytotoxicity assay used can influence the results.

    • Action: If using a metabolic assay like MTT, be aware that changes in cellular metabolism not directly related to cell death can affect the readout. Consider using a complementary assay that measures membrane integrity, such as an LDH release assay.

Quantitative Data Summary

Due to limited publicly available data on the IC50 values of this compound in a wide range of non-cancerous cell lines, we recommend generating this data internally. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. Below is a template for summarizing your experimental findings.

Table 1: this compound IC50 Values in Various Non-Cancerous Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Selectivity Index (SI)*
e.g., HEK293Human Embryonic Kidney24[Your Data][Calculated Value]
48[Your Data][Calculated Value]
72[Your Data][Calculated Value]
e.g., HUVECHuman Umbilical Vein Endothelial Cells24[Your Data][Calculated Value]
48[Your Data][Calculated Value]
72[Your Data][Calculated Value]
e.g., NHDFNormal Human Dermal Fibroblasts24[Your Data][Calculated Value]
48[Your Data][Calculated Value]
72[Your Data][Calculated Value]
Cancer Cell Line (Control)e.g., HeLa24[Your Data]N/A
48[Your Data]N/A
72[Your Data]N/A

*Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard colorimetric assays that measure cellular metabolic activity.

Materials:

  • Non-cancerous cells of interest

  • Complete culture medium

  • This compound stock solution (in an appropriate solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and below 0.1%. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay

This protocol is based on the detection of activated effector caspases in apoptotic cells.

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Plate Equilibration: Remove the 96-well plate containing treated and control cells from the incubator and allow it to equilibrate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity.

Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Dye

This protocol uses the ratiometric dye JC-1 to assess mitochondrial health.

Materials:

  • Treated and control cells

  • JC-1 dye

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • JC-1 Staining: Add JC-1 dye directly to the cell culture medium at a final concentration of 10 µM and incubate for 10-15 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS or culture medium to remove excess dye.

  • Fluorescence Measurement:

    • Microplate Reader: Measure red fluorescence (excitation ~550 nm, emission ~600 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm).

    • Flow Cytometry: Analyze the cells for changes in red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

cluster_0 This compound-Induced Cytotoxicity Pathway This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Mitochondria Mitochondria This compound->Mitochondria Off-target effect? Replication_Inhibition Replication/Transcription Inhibition DNA_Intercalation->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis ROS_Production ROS Production Mitochondria->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins) Oxidative_Stress->Cell_Damage Cell_Damage->Apoptosis

Caption: Proposed signaling pathways for this compound-induced cytotoxicity.

cluster_1 Troubleshooting Workflow start Unexpected Cytotoxicity Observed check_basics Verify: Compound Conc. Solvent Toxicity Cell Health start->check_basics re_run Re-run Experiment with Controls check_basics->re_run problem_persists Problem Persists? re_run->problem_persists investigate_mechanism Investigate Mechanism of Death problem_persists->investigate_mechanism Yes resolved Problem Resolved problem_persists->resolved No apoptosis_assay Caspase Activity Assay investigate_mechanism->apoptosis_assay ros_assay ROS Measurement investigate_mechanism->ros_assay mito_assay Mitochondrial Potential Assay investigate_mechanism->mito_assay end Identify Cause of Cytotoxicity apoptosis_assay->end ros_assay->end mito_assay->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

cluster_2 Experimental Logic for Cytotoxicity Assessment start_exp Start: Treat Cells with This compound viability_q Is Cell Viability Reduced? start_exp->viability_q assay1 Perform MTT/LDH Assay apoptosis_q Is Apoptosis Induced? viability_q->apoptosis_q Yes conclusion_other Conclusion: Cytotoxicity may be Necrotic or via other Off-Target Effects viability_q->conclusion_other No (e.g. cytostatic) assay2 Perform Caspase Assay conclusion_apoptosis Conclusion: Cytotoxicity is likely Apoptosis-Mediated apoptosis_q->conclusion_apoptosis Yes apoptosis_q->conclusion_other No

Caption: Logical relationships in assessing the cause of cytotoxicity.

References

Optimizing Arugomycin Treatment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Arugomycin (B1232410) treatment. Through detailed troubleshooting guides, frequently asked questions, and experimental protocols, this resource aims to address specific challenges encountered during experimentation with this potent anthracycline antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anthracycline antibiotic that primarily functions as a DNA intercalating agent.[1] By inserting itself into the DNA double helix, it disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This interaction with DNA is the basis for its cytotoxic effects against cancer cells.

Q2: Why is optimizing the incubation time for this compound treatment crucial?

A2: The incubation time is a critical parameter that can significantly influence the observed effects of this compound. An insufficient incubation period may not allow for the full manifestation of its cytotoxic or anti-proliferative effects, leading to an underestimation of its potency. Conversely, an excessively long incubation might induce secondary effects not directly related to the drug's primary mechanism, or lead to nutrient depletion in the culture medium, confounding the results.[2][3]

Q3: What are the typical starting points for this compound incubation time in cell culture experiments?

A3: For initial experiments, it is recommended to perform a time-course study. Common starting time points for assessing cell viability and cytotoxicity of anticancer drugs are 24, 48, and 72 hours.[2][3] The optimal duration will depend on the specific cell line's doubling time and the endpoint being measured.

Q4: How does this compound treatment affect the cell cycle?

A4: As a DNA intercalating agent, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. The specific phase of arrest and its duration can be time- and concentration-dependent.

Q5: What signaling pathways are activated in response to this compound-induced DNA damage?

A5: this compound-induced DNA damage triggers the DNA Damage Response (DDR) pathway. This involves the activation of key sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53. Activation of this pathway can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, initiate apoptosis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cell viability results between replicates. 1. Inconsistent cell seeding: Uneven cell numbers at the start of the experiment. 2. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the drug. 3. Incomplete drug solubilization: this compound may not be fully dissolved in the vehicle.1. Ensure accurate cell counting and proper mixing of the cell suspension before seeding. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Ensure this compound is completely dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates.
No significant cytotoxic effect observed at expected concentrations. 1. Suboptimal incubation time: The incubation period may be too short for the cytotoxic effects to manifest. 2. Cell line resistance: The chosen cell line may be inherently resistant to anthracyclines. 3. Drug degradation: this compound may be unstable in the culture medium over longer incubation periods.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 2. Research the sensitivity of your cell line to other DNA intercalating agents or test a different cell line known to be sensitive. 3. For longer incubation times, consider a partial media change with freshly prepared this compound solution.
Unexpected increase in cell proliferation at low this compound concentrations. Hormesis: Some compounds can have a stimulatory effect at very low doses.This is a known biological phenomenon. Focus on the dose-response curve at higher, therapeutically relevant concentrations to determine the IC50.
Difficulty in reproducing literature results. 1. Differences in experimental conditions: Cell line passage number, serum concentration, and specific assay used can all affect results. 2. Subtle variations in protocol: Minor differences in incubation times or drug preparation can lead to different outcomes.1. Standardize all experimental parameters and ensure they match the cited literature as closely as possible. 2. Carefully document all steps of your protocol and compare them with the published method.
Cells detach from the plate during treatment. Drug-induced apoptosis or necrosis: this compound is expected to cause cell death, which can lead to detachment.This is an expected outcome. To quantify total cell viability, including both attached and floating dead cells, consider using an assay that measures a marker of cell death in the supernatant (e.g., LDH assay) or a method that lyses all cells (e.g., ATP-based assay).

Quantitative Data Presentation

Due to the limited availability of specific time-dependent IC50 data for this compound in publicly accessible literature, the following table presents illustrative data for Doxorubicin , a closely related and well-studied anthracycline, to demonstrate the principle of time-dependent cytotoxicity. This data should be used as a reference for experimental design, and it is crucial to determine the specific IC50 values for this compound in your experimental system.

Table 1: Illustrative Time-Dependent IC50 Values for Doxorubicin in Different Cancer Cell Lines

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 (Breast Cancer) 1.50.80.4
A549 (Lung Cancer) 2.21.10.6
HCT116 (Colon Cancer) 1.80.90.5

Note: These are representative values and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determining Time-Dependent IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound at different incubation times.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours. Use separate plates for each time point.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value for each incubation time point using non-linear regression analysis.

Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution over time.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24, 48, and 72 hours.

    • At each time point, collect both adherent and floating cells.

    • Wash the cells with PBS and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate the cell populations and analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding Seed cells in 96-well plates add_drug Add this compound to cells cell_seeding->add_drug drug_prep Prepare serial dilutions of this compound drug_prep->add_drug incubation Incubate for 24h, 48h, 72h add_drug->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze data to determine time-dependent IC50 viability_assay->data_analysis

Caption: Workflow for determining time-dependent IC50 of this compound.

ddr_pathway This compound This compound dna_damage DNA Intercalation & Double-Strand Breaks This compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 CHK1/CHK2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) chk1_chk2->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair cell_cycle_arrest->dna_repair cell_cycle_arrest->apoptosis dna_repair->cell_cycle_arrest

Caption: this compound-induced DNA Damage Response (DDR) pathway.

References

Technical Support Center: Arugomycin Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arugomycin (B1232410) biological assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an anthracycline antibiotic produced by Streptomyces violaceochromogenes.[1] Like other anthracyclines, its primary mechanism of action involves intercalating into DNA, thereby disrupting DNA replication and transcription, which leads to cytotoxicity in proliferating cells.[2] It has shown antitumor activity against various cancer cell lines.[1][3]

Q2: We are observing significant variability in our IC50 values for this compound across different experimental batches. What could be the cause?

Inconsistent IC50 values are a common issue in cell-based assays and can stem from multiple factors.[4][5][6] These can be broadly categorized into three areas: compound integrity, cell culture conditions, and assay-specific parameters. It is crucial to systematically investigate each of these potential sources of error.

Q3: Could the choice of cell viability assay itself lead to inconsistent results with this compound?

Yes, different cell viability assays measure different cellular parameters and can yield varied results, especially with DNA-damaging agents like this compound.[7][8] For instance, an MTT assay, which measures metabolic activity, might show different kinetics compared to a clonogenic assay that assesses long-term proliferative capacity. It is important to select an assay that is appropriate for the expected mechanism of action and to be aware of its limitations.

Troubleshooting Guides

Issue 1: Higher-Than-Expected IC50 Values (Lower Potency)

If this compound is appearing less potent than anticipated, consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Action: Confirm the concentration and purity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.

    • Protocol: Prepare fresh dilutions from a new stock solution for each experiment.

  • Assess Cell Health and Density:

    • Action: Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. Over-confluent or unhealthy cells can show altered sensitivity.

    • Protocol: Seed cells at a predetermined optimal density and allow them to adhere and stabilize before adding the compound.

  • Optimize Incubation Time:

    • Action: As a DNA intercalator, this compound's cytotoxic effects may require a longer incubation period to become apparent.

    • Protocol: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line.

Issue 2: Lower-Than-Expected IC50 Values (Higher Potency)

Unexpectedly high potency can also be a sign of experimental artifacts:

  • Solvent Toxicity:

    • Action: High concentrations of solvents like DMSO can be cytotoxic.

    • Protocol: Include a vehicle control (cells treated with the highest concentration of the solvent used) to assess solvent-specific effects. Aim to keep the final solvent concentration below 0.5%.[9]

  • Contamination:

    • Action: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to cytotoxic agents.

    • Protocol: Regularly test cell cultures for mycoplasma and visually inspect for any signs of contamination.[10]

Issue 3: High Variability Between Replicates

Poor consistency across replicate wells can obscure true results.

  • Inconsistent Cell Seeding:

    • Action: Uneven cell distribution across the plate is a common source of variability.

    • Protocol: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[9]

  • Pipetting Errors:

    • Action: Inaccurate pipetting of the compound or assay reagents can lead to significant errors.

    • Protocol: Calibrate pipettes regularly and use proper pipetting techniques.

Data Presentation

Table 1: Example of Inconsistent this compound IC50 Values (µM) in a 48-hour MTT Assay

ExperimentCell Line ACell Line BNotes
Batch 10.521.25Initial experiment, fresh compound stock.
Batch 21.894.50Used stock solution after multiple freeze-thaws.
Batch 30.481.31New stock solution, optimized cell density.

Table 2: Troubleshooting Checklist and Recommended Actions

Potential CauseCheckAction
Compound Integrity Stock solution age/storagePrepare fresh dilutions from a new stock.
Cell Culture Passage number, confluenceUse cells within a consistent passage range and seed at optimal density.
Assay Protocol Incubation time, reagent prepPerform a time-course experiment and prepare fresh reagents.
Solvent Effects Final DMSO concentrationInclude a vehicle control; keep DMSO <0.5%.[9]
Edge Effects Inconsistent outer well dataFill outer wells with sterile PBS or media without cells.[9]

Experimental Protocols

Protocol: Standard MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Prepare Cell Suspension B Seed Cells in 96-Well Plate A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 24-72 hours D->E F Add Viability Reagent (e.g., MTT) E->F G Incubate and Solubilize F->G H Measure Absorbance/Fluorescence G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: General workflow for a cell-based cytotoxicity assay.

G cluster_inhibition This compound This compound DNA Nuclear DNA This compound->DNA Intercalation Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Inhibit1 Inhibition Inhibit2 Inhibition CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis Inhibit1->Replication Inhibit2->Transcription

Caption: Simplified this compound mechanism of action signaling pathway.

References

Technical Support Center: Arugomycin Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues arising from the inherent fluorescence of arugomycin (B1232410) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected and high background fluorescence in our assay after introducing this compound. What could be the cause?

A: this compound is an anthracycline antibiotic.[1][2][3] Molecules of this class are known to be intrinsically fluorescent, a property often referred to as autofluorescence. This means that this compound itself can absorb light at one wavelength and emit it at another, longer wavelength.[4][5] If the excitation and emission spectra of this compound overlap with those of your experimental fluorophores, it will lead to unwanted background signal and interfere with your measurements.

Q2: What are the specific excitation and emission wavelengths of this compound?

Q3: How can the fluorescence of this compound affect our experimental results?

A: The autofluorescence of this compound can lead to several experimental complications:

  • False Positives: The signal from this compound can be mistaken for a true signal from your specific fluorescent probe.

  • Reduced Signal-to-Noise Ratio: High background fluorescence from this compound can obscure the true signal from your fluorophore, making it difficult to detect and quantify.

  • Inaccurate Quantification: The additional fluorescence from this compound can artificially inflate the total measured fluorescence, leading to an overestimation of the biological effect being measured.

Q4: What are the general strategies to minimize interference from this compound's autofluorescence?

A: There are three main approaches to address this issue, which can be used individually or in combination:

  • Experimental Design & Optimization: This involves carefully selecting assay components to minimize spectral overlap.

  • Sample Preparation & Chemical Treatment: These methods aim to reduce the autofluorescence of the interfering compound.

  • Data Analysis & Post-Processing: These techniques are used to computationally separate the signal of interest from the background fluorescence.

Data Presentation: Spectral Properties of a Representative Anthracycline

Since specific spectral data for this compound is not available, the following table summarizes the spectral properties of doxorubicin, a structurally related and well-characterized anthracycline. This data can be used as a guideline to predict the potential for spectral overlap with your fluorophores.

CompoundExcitation Max (nm)Emission Max (nm)Common Overlapping Fluorophores
Doxorubicin (as a proxy for this compound)~470~560-595GFP, FITC, Rhodamine, TRITC, RFP

Mandatory Visualization

cluster_0 Mechanism of this compound Fluorescence Interference Excitation Light Source (e.g., Laser, Lamp) Sample Sample containing: - Target with Fluorophore - this compound Excitation->Sample Excitation Light Detector Detector (e.g., PMT, Camera) Sample->Detector Emitted Light (Fluorophore + this compound) Signal Measured Signal Detector->Signal Generates

Caption: A diagram illustrating how this compound's autofluorescence contributes to the total measured signal.

Experimental Protocols

Here we provide detailed methodologies for key experiments to characterize and mitigate the interference from this compound.

Protocol 1: Characterizing the Autofluorescence Spectrum of this compound

This protocol allows you to determine the specific excitation and emission spectra of this compound under your experimental conditions.

Materials:

  • This compound stock solution

  • The same buffer or media used in your assay

  • A spectrophotometer or plate reader with spectral scanning capabilities

  • Appropriate cuvettes or microplates

Procedure:

  • Prepare a dilution series of this compound in your assay buffer. Include a buffer-only blank.

  • Determine the excitation spectrum:

    • Set the emission wavelength to a value in the expected range (e.g., 590 nm).

    • Scan a range of excitation wavelengths (e.g., 350-550 nm) and record the fluorescence intensity.

    • The wavelength with the highest intensity is the excitation maximum.

  • Determine the emission spectrum:

    • Set the excitation wavelength to the maximum determined in the previous step (e.g., 470 nm).

    • Scan a range of emission wavelengths (e.g., 500-750 nm) and record the fluorescence intensity.

    • The wavelength with the highest intensity is the emission maximum.

  • Analyze the data: Plot the intensity versus wavelength for both the excitation and emission scans to visualize the spectra. This will reveal the spectral profile of this compound's autofluorescence and allow you to assess its overlap with your chosen fluorophores.

Protocol 2: Spectral Unmixing to Isolate True Signal

This protocol is for users of confocal microscopes or other imaging systems with spectral detectors. Spectral unmixing computationally separates the emission signals from multiple fluorophores (including this compound's autofluorescence) in a single image.

Materials:

  • Your experimental samples containing cells, your fluorophore(s), and this compound.

  • Control samples:

    • Unstained cells (for cellular autofluorescence).

    • Cells with only your specific fluorophore(s).

    • Cells treated only with this compound.

  • A confocal microscope with a spectral detector and unmixing software.

Procedure:

  • Acquire Reference Spectra:

    • For each control sample, acquire a "lambda stack" (a series of images taken at different emission wavelengths) using the excitation wavelength for your primary fluorophore.

    • Use the microscope's software to define the emission spectrum for each component (cellular autofluorescence, your fluorophore(s), and this compound). These will serve as your reference spectra.

  • Image Your Experimental Sample:

    • Acquire a lambda stack of your experimental sample using the same settings.

  • Perform Spectral Unmixing:

    • In the microscope's software, apply the linear unmixing algorithm.

    • Provide the reference spectra you collected in step 1.

    • The software will calculate the contribution of each reference spectrum to the mixed signal in your experimental image, generating separate images for your fluorophore of interest and the this compound autofluorescence.

Troubleshooting Guide

Start High Background Fluorescence Observed with this compound Q1 Characterize this compound's Autofluorescence Spectrum (Protocol 1) Start->Q1 A1_Yes Significant Spectral Overlap Q1->A1_Yes Yes A1_No Minimal Spectral Overlap Q1->A1_No No Q2 Can you switch to a red-shifted fluorophore? A1_Yes->Q2 End_Check Re-evaluate other sources of background A1_No->End_Check A2_Yes Select Fluorophore with Emission >650 nm Q2->A2_Yes Yes A2_No Use Spectral Unmixing (Protocol 2) Q2->A2_No No End_Success Problem Resolved A2_Yes->End_Success A2_No->End_Success

Caption: A troubleshooting workflow for addressing this compound-induced fluorescence interference.

References

Technical Support Center: Arugomycin Fermentation and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arugomycin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation and extraction of this compound, a potent anthracycline antibiotic produced by Streptomyces violaceochromogenes.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces violaceochromogenes culture shows good biomass growth, but the this compound yield is consistently low. What are the likely causes?

A1: This is a common challenge in secondary metabolite production. Several factors can contribute to this phenomenon. Firstly, nutrient repression might be occurring, where high concentrations of easily metabolizable carbon or nitrogen sources promote rapid growth but inhibit the genes responsible for antibiotic biosynthesis. Secondly, the fermentation medium may be lacking specific precursors required for the this compound biosynthetic pathway. Additionally, this compound production is likely growth-phase dependent, typically occurring during the stationary phase, meaning harvesting too early or too late can significantly impact the yield. Finally, unfavorable pH levels during fermentation can negatively affect the activity of biosynthetic enzymes.

Q2: I'm observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?

A2: Batch-to-batch variability often stems from inconsistencies in the inoculum preparation and fermentation conditions. To improve consistency, it is crucial to standardize your seed culture preparation, ensuring a consistent spore concentration, age of the culture, and growth medium. Maintaining precise control over fermentation parameters such as pH, temperature, and dissolved oxygen levels is also critical. Any fluctuations in these parameters can lead to variable yields.

Q3: What are the most critical physical parameters to control during this compound fermentation?

A3: For optimal this compound production, close monitoring and control of several physical parameters are essential. The pH of the fermentation broth is a primary parameter, with most Streptomyces species favoring a neutral to slightly alkaline pH for antibiotic production.[1][2] Temperature is another critical factor that influences both microbial growth and enzyme kinetics. Inadequate aeration and agitation can lead to oxygen limitation, which is detrimental for the aerobic Streptomyces and the enzymatic steps in antibiotic biosynthesis.

Q4: What is a general strategy for extracting this compound from the fermentation broth?

A4: this compound is typically isolated from the fermentation broth using a multi-step process involving solvent extraction and chromatography. The first step is usually a solvent extraction of the culture filtrate with a suitable organic solvent like ethyl acetate.[3] The crude extract is then subjected to purification using column chromatography, with silicic acid and Sephadex LH-20 being effective stationary phases for separating this compound from other metabolites.[4]

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Cell Growth

This guide addresses scenarios where Streptomyces violaceochromogenes grows to a high density but fails to produce significant amounts of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Medium Composition Optimize the fermentation medium by systematically evaluating different carbon and nitrogen sources, as well as phosphate (B84403) concentrations and trace elements.[5]Increased this compound yield. For instance, studies on other Streptomyces have shown significant yield improvements with optimized media.
Catabolite Repression Replace rapidly metabolized carbon sources like glucose with slower-releasing ones such as starch or glycerol. A fed-batch strategy can also be employed to maintain low concentrations of the primary carbon source.Induction of secondary metabolism and increased this compound production during the stationary phase.
Incorrect Fermentation pH Monitor the pH of the culture continuously and maintain it within the optimal range (typically 6.5-7.5 for anthracycline production) using buffers or automated acid/base addition.[2][6]Enhanced activity of biosynthetic enzymes, leading to higher this compound titers.
Inadequate Aeration Increase the agitation speed or the aeration rate to ensure sufficient dissolved oxygen levels. Foaming can be controlled with the addition of antifoaming agents.Improved cell health and enzymatic reactions, resulting in higher this compound yields.
Issue 2: Difficulty in Extracting and Purifying this compound

This guide provides solutions for common problems encountered during the downstream processing of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Low Extraction Efficiency Test different organic solvents (e.g., ethyl acetate, chloroform, n-butanol) for the initial extraction to find the one with the best partitioning coefficient for this compound. Adjusting the pH of the fermentation broth before extraction can also improve efficiency.Higher recovery of crude this compound from the fermentation broth.
Poor Separation in Column Chromatography Optimize the mobile phase for both silicic acid and Sephadex LH-20 chromatography. A gradient elution is often more effective than an isocratic one for separating complex mixtures.Improved resolution and purity of the this compound fractions.
Degradation of this compound This compound, like other anthracyclines, may be sensitive to light and extreme pH. Protect the extracts from light and maintain a neutral pH during processing.Minimized product loss and improved final yield of pure this compound.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on Anthracycline Production by Streptomyces sp.

Disclaimer: Data presented below is from studies on other anthracycline-producing Streptomyces and should be used as a guide for optimizing this compound production.

Carbon Source (10 g/L) Nitrogen Source (4 g/L) Relative Antibiotic Yield (%)
GlucoseYeast Extract85
GlucosePeptone95
StarchYeast Extract100
StarchPeptone110
GlycerolSoymilk120[6]
Table 2: Influence of Fermentation Parameters on Doxorubicin (B1662922) Yield in Streptomyces peucetius

Disclaimer: This data illustrates the impact of key fermentation parameters on the production of a closely related anthracycline, doxorubicin, and can inform the optimization of this compound fermentation.

Parameter Condition 1 Yield (mg/L) Condition 2 Yield (mg/L)
Temperature 28°C112832°C950
Initial pH 6.510507.51406[7]
Inoculum Size 5% (v/v)120010% (v/v)1350
Agitation (rpm) 1509802001461[7]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces violaceochromogenes for this compound Production

1. Inoculum Preparation:

  • Prepare a seed culture by inoculating a loopful of S. violaceochromogenes spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium).

  • Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.

2. Production Fermentation:

  • Inoculate a production medium (refer to tables for media optimization strategies) with the seed culture (typically 5-10% v/v).

  • Carry out the fermentation in a baffled flask or a bioreactor at 28-30°C with an agitation of 200 rpm for 7-10 days.

  • Monitor and control the pH between 6.5 and 7.5.

Protocol 2: Extraction and Preliminary Purification of this compound

1. Extraction:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Extract the mycelial pellet with methanol (B129727) or acetone (B3395972) to recover any intracellular this compound.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

2. Silica (B1680970) Gel Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

  • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).

  • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

  • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Sephadex LH-20 Chromatography:

  • Pool the this compound-containing fractions from the silica gel chromatography and concentrate them.

  • Dissolve the concentrated sample in the mobile phase to be used for the Sephadex LH-20 column (e.g., methanol or a chloroform-methanol mixture).

  • Load the sample onto a Sephadex LH-20 column pre-swollen and equilibrated with the mobile phase.[8][9][10][11]

  • Elute the column with the same mobile phase and collect fractions.

  • Analyze the fractions by TLC or HPLC to identify the pure this compound fractions.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to this compound production.

Putative_Arugomycin_Biosynthesis Primary_Metabolites Primary Metabolites (e.g., Malonyl-CoA, Propionyl-CoA) PKS Polyketide Synthase (PKS) Type II Primary_Metabolites->PKS Chain assembly Polyketide_Chain Aromatic Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclases/ Aromatases Polyketide_Chain->Cyclization Anthracyclinone_Core Anthracyclinone Aglycone (e.g., Aklavinone-like) Cyclization->Anthracyclinone_Core Tailoring_Enzymes Tailoring Enzymes (Oxygenases, Methyltransferases) Anthracyclinone_Core->Tailoring_Enzymes Arugorol Arugorol (4'-epi-nogalarol) Tailoring_Enzymes->Arugorol Glycosyltransferases Glycosyltransferases Arugorol->Glycosyltransferases Sugar_Biosynthesis Deoxysugar Biosynthesis (from Glucose-1-P) Activated_Sugars Activated Deoxysugars (e.g., TDP-sugars) Sugar_Biosynthesis->Activated_Sugars Activated_Sugars->Glycosyltransferases This compound This compound Glycosyltransferases->this compound

Caption: Putative biosynthetic pathway of this compound.

Fermentation_Troubleshooting_Workflow Start Low this compound Yield Check_Growth Good Biomass Growth? Start->Check_Growth Optimize_Culture Optimize Culture Conditions (Inoculum, Medium, Sterility) Check_Growth->Optimize_Culture No Optimize_Production Optimize Production Parameters (pH, Temp, Aeration) Check_Growth->Optimize_Production Yes Success Improved Yield Optimize_Culture->Success Check_Genetics Check for Strain Instability Optimize_Production->Check_Genetics Optimize_Harvest Optimize Harvest Time Check_Genetics->Optimize_Harvest Review_Extraction Review Extraction Protocol Optimize_Harvest->Review_Extraction Review_Extraction->Success

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Extraction Solvent Extraction Fermentation->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Analysis Purity Analysis (HPLC, MS) Sephadex->Analysis Final_Product Pure This compound Analysis->Final_Product

Caption: Experimental workflow for this compound production and purification.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Arugomycin vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two anthracycline antibiotics: Arugomycin and Doxorubicin. While both compounds share a common structural scaffold and are known for their antitumor properties, their precise molecular interactions and cellular effects exhibit notable differences. This document summarizes key experimental data, outlines relevant protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action: A Snapshot

Both this compound and Doxorubicin exert their cytotoxic effects through a combination of DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). However, the extent and specifics of these mechanisms appear to differ, influencing their therapeutic profiles and toxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and Doxorubicin, focusing on their cytotoxic and enzyme-inhibitory activities. It is important to note that direct comparative studies with quantitative data for this compound are limited in the current literature.

ParameterThis compoundDoxorubicinCell Line / System
Cytotoxicity (IC50) Not explicitly found~0.02 - 0.2 µM[1]P388 Murine Leukemia
Topoisomerase II Inhibition (IC50) Data not available~2.67 µMPurified Human Topoisomerase II
Reactive Oxygen Species (ROS) Generation Not quantitatively determinedDose-dependent increaseH9c2 Cardiomyocytes

Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions, including the cell line used and the duration of exposure.

In-Depth Mechanism Comparison

DNA Intercalation

Both this compound and Doxorubicin are planar molecules that can insert themselves between the base pairs of the DNA double helix. This intercalation physically obstructs DNA replication and transcription processes.

  • Doxorubicin: Doxorubicin's intercalation into DNA is a well-established mechanism, contributing to its potent anticancer effects.[1]

cluster_Intercalation DNA Intercalation Drug This compound / Doxorubicin DNA DNA Double Helix Drug->DNA Intercalates Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Blocks Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription->Cell_Cycle_Arrest Leads to

Caption: General mechanism of DNA intercalation by anthracyclines.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Inhibition of this enzyme leads to the accumulation of these breaks, ultimately triggering apoptosis.

  • This compound: While it is presumed to inhibit topoisomerase II due to its anthracycline structure, specific IC50 values or detailed inhibitory studies were not found in the reviewed literature.

  • Doxorubicin: Doxorubicin is a well-characterized topoisomerase II poison. It stabilizes the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[1]

cluster_TopoII Topoisomerase II Inhibition Drug_Topo This compound / Doxorubicin TopoII Topoisomerase II Drug_Topo->TopoII Inhibits DNA_Cleavage DNA Double-Strand Break Formation TopoII->DNA_Cleavage Mediates DNA_Religation DNA Re-ligation TopoII->DNA_Religation Prevents Apoptosis_Topo Apoptosis DNA_Cleavage->Apoptosis_Topo Induces

Caption: Inhibition of Topoisomerase II by anthracyclines.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of ROS such as superoxide (B77818) anions and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, lipids, and proteins, contributing to cytotoxicity.

  • This compound: The potential for this compound to generate ROS has not been quantitatively documented in the available literature.

  • Doxorubicin: Doxorubicin is known to induce significant ROS production, which is a major contributor to its cardiotoxic side effects.

cluster_ROS Reactive Oxygen Species (ROS) Generation Drug_ROS Doxorubicin Redox_Cycling Redox Cycling Drug_ROS->Redox_Cycling Undergoes ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generates Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Cellular_Damage Causes Apoptosis_ROS Apoptosis Cellular_Damage->Apoptosis_ROS Leads to

Caption: Doxorubicin-induced generation of reactive oxygen species.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is used to determine the inhibitory effect of a compound on the decatenating activity of topoisomerase II.

Materials:

  • Purified human topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

  • Assay buffer (containing ATP and MgCl2)

  • Test compounds (this compound, Doxorubicin)

  • DNA loading dye

  • Agarose (B213101) gel

  • Electrophoresis buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding purified topoisomerase II enzyme to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Add DNA loading dye to each sample and load onto an agarose gel.

  • Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

  • Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator.

  • Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles compared to the control (no inhibitor). The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's activity.

cluster_Decatenation_Workflow Topoisomerase II Decatenation Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (kDNA, Buffer, Drug) Start->Prepare_Reaction Add_Enzyme Add Topoisomerase II Prepare_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Inhibition Visualize->Analyze End End Analyze->End

Caption: Workflow for the Topoisomerase II decatenation assay.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS in response to treatment with a test compound.

Materials:

  • Cell line of interest (e.g., H9c2 cardiomyocytes)

  • Cell culture medium and supplements

  • Test compounds (this compound, Doxorubicin)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Wash the cells with PBS.

  • Load the cells with the DCFH-DA probe by incubating them in a solution containing the probe.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The excitation and emission wavelengths are typically around 485 nm and 535 nm, respectively.

  • Analysis: An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in intracellular ROS levels.

cluster_ROS_Workflow Cellular ROS Detection Assay Workflow Start_ROS Start Seed_Cells Seed Cells Start_ROS->Seed_Cells Treat_Cells Treat with Drug Seed_Cells->Treat_Cells Load_Probe Load with DCFH-DA Probe Treat_Cells->Load_Probe Measure_Fluorescence Measure Fluorescence Load_Probe->Measure_Fluorescence Analyze_ROS Analyze ROS Levels Measure_Fluorescence->Analyze_ROS End_ROS End Analyze_ROS->End_ROS

Caption: Workflow for the cellular ROS detection assay.

Conclusion

Both this compound and Doxorubicin are potent cytotoxic agents belonging to the anthracycline class of antibiotics. While both are known to intercalate into DNA, Doxorubicin's mechanisms of topoisomerase II inhibition and ROS generation are well-documented with quantitative data. In contrast, there is a notable lack of specific quantitative experimental data for this compound concerning its effects on topoisomerase II and ROS production. Further research is warranted to fully elucidate the mechanistic details of this compound and to enable a more direct and comprehensive comparison with Doxorubicin. This would be invaluable for understanding its therapeutic potential and for the development of novel anthracycline-based cancer therapies.

References

A Comparative Guide to the Cytotoxicity of Arugomycin and Daunorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide will therefore provide a comprehensive overview of the available information for both compounds, with a detailed focus on the well-documented cytotoxic profile of Daunorubicin.

Daunorubicin: A Potent and Well-Characterized Cytotoxic Agent

Daunorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] Its cytotoxic effects are potent and have been extensively studied.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Daunorubicin vary depending on the cancer cell line and the duration of exposure.

Cancer TypeCell LineIC50 (µM)Citation
Acute Myeloid Leukemia (AML)HL-602.52 (24h)[1]
Acute Myeloid Leukemia (AML)U9371.31 (24h)[1]
Acute Myeloid Leukemia (AML)THP-1>1 (72h)[2]
Acute Myeloid Leukemia (AML)KG-1~0.5-1 (72h)[2]
Acute Myeloid Leukemia (AML)Kasumi-1<0.5 (72h)[2]
Myelomonocytic LeukemiaWEHI-30.0057 (72h)[3]

Note: IC50 values are highly dependent on experimental conditions, including the specific assay used, incubation time, and cell density. The values presented here are for comparative purposes.

Mechanism of Action and Signaling Pathways

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting DNA and cellular processes essential for cancer cell survival. The key mechanisms include:

  • DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, Daunorubicin leads to the accumulation of DNA double-strand breaks, a potent trigger for programmed cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Daunorubicin molecule can undergo redox cycling, leading to the production of highly reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.

These primary actions of Daunorubicin trigger a cascade of intracellular signaling pathways that converge on the induction of apoptosis (programmed cell death).

Daunorubicin_Signaling_Pathway cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Effects Daunorubicin Daunorubicin DNA_Intercalation DNA Intercalation Daunorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Daunorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Daunorubicin->ROS_Generation DNA_Damage DNA Damage & Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Figure 1. Simplified signaling pathway of Daunorubicin-induced cytotoxicity.

Arugomycin: An Anthracycline with Limited Characterization

This compound is an anthracycline antibiotic that was isolated from Streptomyces violaceochromogenes.[4] Early studies in the 1980s demonstrated its antitumor activity against Sarcoma S-180 and Ehrlich ascites tumors in murine models.[4]

Quantitative Cytotoxicity Data

Unfortunately, specific IC50 values for this compound in cancer cell lines are not available in the published scientific literature. The existing research describes its biological activities in broader terms, such as the induction of differentiation in mouse leukemia cells and general antitumor effects, without providing the quantitative data necessary for a direct comparison with other agents like Daunorubicin.[5]

Mechanism of Action and Signaling Pathways

As an anthracycline, this compound is presumed to share a similar general mechanism of action with other members of its class, such as Daunorubicin. This likely involves:

  • DNA Intercalation: The planar aromatic rings of the anthracycline structure are expected to intercalate into the DNA of cancer cells.

  • Topoisomerase II Inhibition: It is probable that this compound also interferes with the function of topoisomerase II.

However, without specific molecular studies on this compound, the precise details of its interaction with DNA, its effect on topoisomerase II, and the specific signaling pathways it modulates remain to be elucidated.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of a compound like Daunorubicin using a common in vitro method, the MTT assay.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Daunorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Daunorubicin in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the Daunorubicin stock solution in complete culture medium to achieve a range of desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Daunorubicin. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Varying Drug Concentrations Incubate_24h_1->Treat_Cells Incubate_Exposure Incubate for Exposure Time (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Daunorubicin is a potent cytotoxic agent with a well-defined mechanism of action and a substantial body of quantitative data supporting its efficacy against various cancer cell lines. In contrast, while this compound has shown promise as an antitumor agent, the lack of publicly available, detailed cytotoxicity data, such as IC50 values, precludes a direct and quantitative comparison with Daunorubicin at this time. Further research into the in vitro cytotoxic profile and molecular mechanisms of this compound is necessary to fully understand its potential as a therapeutic agent and to draw meaningful comparisons with other established anthracyclines.

References

A Comparative Analysis of Arugomycin and Other Anthracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anthracycline antibiotic, Arugomycin (B1232410), alongside three other prominent members of the anthracycline class: Doxorubicin, Daunorubicin, and Epirubicin. The objective of this document is to present a side-by-side comparison of their performance, supported by available experimental data, to aid in research and drug development efforts.

Introduction to Anthracyclines

Anthracycline antibiotics are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. Their primary mechanism of action involves the intercalation of DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This interference with DNA processes ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. While effective, the clinical use of anthracyclines is often limited by significant side effects, most notably cardiotoxicity.

Mechanism of Action

This compound: this compound is an anthracycline antibiotic that exhibits its antitumor activity by intercalating into DNA.[1][2] Structural studies have revealed a unique binding mode where this compound inserts itself between the base pairs of the DNA helix, with its sugar chains extending into both the major and minor grooves simultaneously.[3] This "threaded" binding orientation is stabilized by hydrogen bonding, electrostatic forces, and van der Waals interactions.[3] The sugar moieties of this compound play a role in its biological activities, which include cytotoxicity against murine leukemia cells and antitumor effects against various cancer models.[1]

Doxorubicin, Daunorubicin, and Epirubicin: These well-established anthracyclines share a common mechanism of action. They intercalate into DNA, leading to the inhibition of macromolecular biosynthesis. A crucial aspect of their anticancer effect is the stabilization of the topoisomerase II-DNA complex. This action prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, resulting in double-strand breaks and the induction of apoptosis.

Data Presentation: A Comparative Look

The following tables summarize the available quantitative data for the cytotoxic activity, DNA binding affinity, and topoisomerase II inhibition of the compared anthracyclines. It is important to note that direct comparative studies including this compound with quantitative data are limited in the available literature.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) in Cancer Cell Lines

AnthracyclineCell LineCancer TypeIC₅₀ (µM)Citation(s)
This compound Murine Leukemia CellsLeukemiaData Not Available
Doxorubicin K562Chronic Myelogenous Leukemia0.04 - 0.1
HL-60Acute Promyelocytic Leukemia0.02 - 0.1
MCF-7Breast Cancer0.05 - 0.5
A549Lung Cancer0.1 - 1.0
Daunorubicin HL-60Acute Promyelocytic Leukemia0.01 - 0.1
K562Chronic Myelogenous Leukemia0.02 - 0.2
Epirubicin MCF-7Breast Cancer0.03 - 0.3
A549Lung Cancer0.1 - 1.0

Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.

Table 2: Comparative DNA Binding Affinity

AnthracyclineMethodDNA SourceBinding Constant (K) (M⁻¹)Citation(s)
This compound NMR & Molecular Modelingd(5'-GCATGC)₂Data Not Available
Doxorubicin SpectrophotometryCalf Thymus DNA1.5 x 10⁶
Daunorubicin SpectrophotometryCalf Thymus DNA0.8 x 10⁶
Epirubicin SpectrofluorometryCalf Thymus DNAData Not Available

Table 3: Comparative Topoisomerase II Inhibition

AnthracyclineAssay TypeEnzyme SourceInhibitory ConcentrationCitation(s)
This compound Not SpecifiedNot SpecifiedData Not Available
Doxorubicin Decatenation AssayHuman Topo IIαIC₅₀ ≈ 1-10 µM
Daunorubicin Decatenation AssayHuman Topo IIαIC₅₀ ≈ 1-10 µM
Epirubicin Decatenation AssayHuman Topo IIαIC₅₀ ≈ 1-10 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an anthracycline that inhibits the metabolic activity of a cell population by 50% (IC₅₀), serving as a measure of cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the anthracycline antibiotic. A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Binding Assay (Thermal Denaturation)

Objective: To determine the binding affinity of an anthracycline to DNA by measuring the increase in the DNA melting temperature (Tm) upon drug binding.

Methodology:

  • Sample Preparation: Solutions of double-stranded DNA (e.g., calf thymus DNA) are prepared in a suitable buffer. The anthracycline is added to the DNA solution at various drug-to-DNA base pair ratios. A control sample contains only DNA.

  • Thermal Denaturation: The samples are placed in a spectrophotometer equipped with a temperature controller. The temperature is gradually increased, and the absorbance at 260 nm is monitored continuously.

  • Melting Curve Generation: As the temperature increases, the DNA double helix denatures into single strands, causing an increase in absorbance (hyperchromic effect). A plot of absorbance versus temperature generates a melting curve.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. It is determined from the midpoint of the transition in the melting curve.

  • Data Analysis: The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-drug complex. The binding constant (K) can be estimated from the ΔTm values at different drug concentrations using various thermodynamic models.

Topoisomerase II Inhibition Assay (Decatenation Assay)

Objective: To assess the ability of an anthracycline to inhibit the decatenating activity of topoisomerase II.

Methodology:

  • Reaction Setup: The reaction mixture is prepared in a microcentrifuge tube and contains kinetoplast DNA (kDNA), a network of interlocked DNA circles.

  • Inhibitor Addition: The anthracycline antibiotic is added to the reaction mixture at various concentrations. A control reaction is performed without the inhibitor.

  • Enzyme Addition: Purified human topoisomerase IIα is added to the reaction mixture to initiate the decatenation reaction.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA into individual circular DNA molecules.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains at the top of the gel, while the decatenated circular DNA migrates into the gel.

  • Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaged under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA products in the presence of the anthracycline compared to the control. The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Anthracycline_Mechanism_of_Action Anthracycline Anthracycline (e.g., Doxorubicin) DNA DNA Double Helix Anthracycline->DNA Intercalation Cleaved_DNA Cleaved DNA Intermediate Anthracycline->Cleaved_DNA Stabilizes complex, prevents re-ligation TopoII Topoisomerase II DNA->TopoII Binds to TopoII->Cleaved_DNA Creates transient double-strand breaks Apoptosis Apoptosis Cleaved_DNA->Apoptosis Leads to

Caption: General mechanism of action for anthracycline antibiotics.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Anthracycline A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance (~570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

TopoII_Decatenation_Assay cluster_0 Reaction Mixture cluster_1 Analysis kDNA kDNA (Catenated) Inhibitor Anthracycline (Inhibitor) TopoII Topoisomerase II Gel Agarose Gel Electrophoresis TopoII->Gel Incubate & Stop Reaction Result Visualize Bands (Quantify Inhibition) Gel->Result

References

Arugomycin: A Comparative Analysis of its Efficacy Against Other Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Arugomycin (B1232410), an anthracycline antibiotic, and its efficacy relative to other well-established topoisomerase inhibitors, namely Doxorubicin and Etoposide. While quantitative efficacy data for this compound is limited in publicly accessible literature, this document synthesizes available information on its biological activity and presents it alongside the comprehensive data available for Doxorubicin and Etoposide to offer a valuable comparative perspective for research and drug development.

Introduction to Topoisomerase Inhibitors

Topoisomerase enzymes are critical for resolving topological challenges in DNA during replication, transcription, and recombination. By inhibiting these enzymes, topoisomerase inhibitors can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells, making them a cornerstone of many chemotherapy regimens. This guide focuses on this compound and two other widely used topoisomerase inhibitors:

  • This compound: A new anthracycline antibiotic produced by Streptomyces violaceochromogenes. It has demonstrated antitumor activity against various cancer models.[1][2]

  • Doxorubicin: A well-known anthracycline antibiotic that functions as a topoisomerase II inhibitor and is used in the treatment of a wide range of cancers.

  • Etoposide: A semisynthetic derivative of podophyllotoxin, it is a topoisomerase II inhibitor widely used in the treatment of various cancers, including lung and testicular cancers.

Mechanism of Action: Targeting Topoisomerase II

Both this compound (as an anthracycline) and Etoposide are classified as topoisomerase II inhibitors. These drugs interfere with the catalytic cycle of topoisomerase II, an enzyme that creates transient double-strand breaks in DNA to allow for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils.

The general mechanism involves the stabilization of the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the 5' ends of the cleaved DNA. By preventing the re-ligation of the DNA strands, these inhibitors lead to an accumulation of double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.

TopoisomeraseII_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Drug Intervention cluster_2 Cellular Response DNA_Replication DNA Replication/ Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II relieves torsional stress Cleavable_Complex Stabilized Topoisomerase II- DNA Cleavable Complex Topoisomerase_II->Cleavable_Complex forms complex Arugomycin_Doxorubicin_Etoposide This compound / Doxorubicin / Etoposide Arugomycin_Doxorubicin_Etoposide->Cleavable_Complex inhibits re-ligation DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of Topoisomerase II inhibition leading to apoptosis.

Comparative Efficacy

A direct quantitative comparison of the efficacy of this compound with Doxorubicin and Etoposide is challenging due to the lack of publicly available IC50 values for this compound from standardized in vitro assays. However, based on existing literature, a qualitative and quantitative comparison is presented below.

Compound Class Target In Vitro Cytotoxicity (IC50) In Vivo Antitumor Activity
This compound AnthracyclineTopoisomerase II (presumed)Data not publicly available. Cytotoxic against murine leukemia cells.[1]Active against Sarcoma S-180, Ehrlich ascites carcinoma, and P388 leukemia in mice.[1][2]
Doxorubicin AnthracyclineTopoisomerase IIVaries by cell line (e.g., ~0.02-5 µM)Broad-spectrum activity against various solid tumors and hematological malignancies.
Etoposide EpipodophyllotoxinTopoisomerase IIVaries by cell line (e.g., ~0.1-50 µM)Active against small-cell lung cancer, testicular cancer, and lymphomas.

Note: The IC50 values for Doxorubicin and Etoposide are approximate ranges compiled from various studies and can vary significantly based on the cell line, assay conditions, and exposure time.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for assays commonly used to evaluate topoisomerase inhibitors.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.

  • Materials:

    • Purified human topoisomerase II alpha enzyme

    • Kinetoplast DNA (kDNA)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

    • Test compound (this compound, Doxorubicin, Etoposide) at various concentrations

    • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose (B213101) gel (1%) in TBE buffer

    • Ethidium bromide or other DNA stain

  • Protocol:

    • Prepare reaction mixtures containing assay buffer, kDNA, and the test compound at various dilutions.

    • Initiate the reaction by adding purified topoisomerase II alpha enzyme to each reaction mixture.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding the Stop Solution/Loading Dye.

    • Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Stain the gel with a DNA stain and visualize under UV light.

    • Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated kDNA that remains at the origin of the gel.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • 96-well plates

    • Test compound (this compound, Doxorubicin, Etoposide) at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.

In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)

This in vivo model is used to assess the antitumor efficacy of a compound in a murine model.

  • Materials:

    • Swiss albino mice

    • Ehrlich Ascites Carcinoma (EAC) cells

    • Test compound (this compound)

    • Saline solution (vehicle control)

    • Standard drug (e.g., 5-Fluorouracil)

  • Protocol:

    • Inoculate mice intraperitoneally with a known number of EAC cells.

    • After 24 hours, randomize the mice into different groups (e.g., control, this compound-treated, standard drug-treated).

    • Administer the test compound or vehicle control intraperitoneally for a specified number of days.

    • Monitor the mice for body weight, tumor volume (by measuring abdominal girth), and survival time.

    • After a certain period, sacrifice a subset of mice to collect ascitic fluid and measure tumor cell count and viability.

    • Analysis: Efficacy is determined by the increase in survival time, reduction in tumor volume and cell count, and changes in hematological parameters compared to the control group.

Experimental_Workflow Start Start Compound_Selection Select Topoisomerase Inhibitors (this compound, Doxorubicin, Etoposide) Start->Compound_Selection In_Vitro_Assays In Vitro Efficacy Assays Compound_Selection->In_Vitro_Assays Toxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 In_Vitro_Assays->Toxicity_Assay Enzyme_Assay Topoisomerase II Inhibition Assay In_Vitro_Assays->Enzyme_Assay In_Vivo_Studies In Vivo Antitumor Activity (e.g., EAC model) In_Vitro_Assays->In_Vivo_Studies if promising Data_Analysis Data Analysis and Comparison Toxicity_Assay->Data_Analysis Enzyme_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion End End Conclusion->End

Caption: A typical experimental workflow for evaluating topoisomerase inhibitors.

Conclusion

This compound is an anthracycline antibiotic with demonstrated antitumor properties. While it is presumed to act as a topoisomerase II inhibitor, similar to other anthracyclines like Doxorubicin, a lack of publicly available quantitative data on its inhibitory potency and cytotoxicity limits a direct and detailed comparison with established drugs such as Doxorubicin and Etoposide. The information available confirms its biological activity in preclinical models, suggesting its potential as an anticancer agent. Further research is warranted to elucidate its precise mechanism of action and to quantify its efficacy using standardized in vitro and in vivo assays. Such studies will be crucial for determining the potential clinical utility of this compound and its analogues in cancer therapy.

References

Arugomycin: A Comparative Guide to Cross-Resistance with Other Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Arugomycin (B1232410) is an anthracycline antibiotic that exhibits antitumor activity primarily by intercalating with DNA, a mechanism it shares with other members of its class like doxorubicin (B1662922).[1][2][3][4] While direct and comprehensive experimental data on this compound's specific cross-resistance profile with other chemotherapy drugs are not extensively documented in publicly available literature, its classification as an anthracycline allows for informed comparisons based on the well-established resistance patterns of this drug family. This guide provides an objective comparison of potential this compound cross-resistance, drawing parallels from other anthracyclines, and outlines the experimental framework necessary to establish a definitive cross-resistance profile.

Comparison of Potential Cross-Resistance

Based on the mechanisms of action and resistance shared among anthracyclines, this compound is likely to exhibit cross-resistance with several other classes of chemotherapy drugs. The primary mechanism underlying this shared resistance is often the overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene, and other ATP-binding cassette (ABC) transporters.[5] These transporters actively efflux a wide range of structurally and functionally diverse drugs from cancer cells, reducing their intracellular concentration and thus their cytotoxic efficacy.

Table 1: Potential Cross-Resistance Profile of this compound

Drug ClassRepresentative DrugsMechanism of ActionBasis for Potential Cross-Resistance with this compound
Anthracyclines Doxorubicin, Daunorubicin, EpirubicinDNA intercalation, topoisomerase II inhibitionShared drug efflux by P-gp and other ABC transporters; similar chemical structure.
Vinca Alkaloids Vincristine, VinblastineInhibition of microtubule polymerizationSubstrates for P-gp-mediated efflux.
Taxanes Paclitaxel, DocetaxelStabilization of microtubulesSubstrates for P-gp-mediated efflux.
Epipodophyllotoxins Etoposide, TeniposideTopoisomerase II inhibitionSubstrates for P-gp and other ABC transporters like MRP1.
Topoisomerase I Inhibitors Topotecan, IrinotecanInhibition of topoisomerase ISubstrates for ABC transporters like BCRP (ABCG2).
Actinomycin D DactinomycinDNA intercalationSubstrate for P-gp-mediated efflux.

Experimental Protocols

Establishing the precise cross-resistance profile of this compound requires rigorous in vitro experimentation. The following is a generalized protocol for assessing cross-resistance in cancer cell lines.

Protocol: Assessment of Drug Cross-Resistance in Cancer Cell Lines

  • Cell Line Selection:

    • Utilize a panel of cancer cell lines, including a drug-sensitive parental line (e.g., K562) and a subline with acquired resistance to a known chemotherapy drug, often an anthracycline like doxorubicin (e.g., K562/ADM).

    • Include cell lines with well-characterized mechanisms of resistance (e.g., known overexpression of P-gp).

  • Cytotoxicity Assay (MTT Assay):

    • Culture cells in 96-well plates at a predetermined optimal density.

    • Expose the cells to a range of concentrations of this compound and the panel of comparator chemotherapy drugs for a specified period (e.g., 48-72 hours).

    • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • After a further incubation period, solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line. The IC50 is the concentration of a drug that inhibits cell growth by 50%.

    • Determine the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line. An RI significantly greater than 1 indicates cross-resistance.

  • Mechanism Confirmation (Optional but Recommended):

    • Western Blotting: Analyze the protein expression levels of key ABC transporters (e.g., P-gp, MRP1, BCRP) in the sensitive and resistant cell lines.

    • Rhodamine 123 Efflux Assay: Use a fluorescent substrate of P-gp like Rhodamine 123 to functionally assess the efflux pump activity in the presence and absence of a P-gp inhibitor (e.g., verapamil). A decrease in efflux in the presence of the inhibitor confirms the role of P-gp.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in determining cross-resistance and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Parental Parental Sensitive Cell Line MTT MTT Assay Parental->MTT Resistant Drug-Resistant Cell Line Resistant->MTT Arugo This compound (Concentration Gradient) Arugo->MTT Chemo Comparator Drugs (Concentration Gradient) Chemo->MTT IC50 Calculate IC50 Values MTT->IC50 RI Determine Resistance Index (RI) IC50->RI CR Assess Cross-Resistance RI->CR

Caption: Workflow for Assessing this compound Cross-Resistance.

G cluster_drug_action Drug Action cluster_apoptosis Cellular Response cluster_resistance Resistance Mechanism Arugo This compound (Anthracycline) DNA Nuclear DNA Arugo->DNA Intercalation Pgp P-glycoprotein (Efflux Pump) Arugo->Pgp Damage DNA Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis Arugo_out This compound (Extracellular) Pgp->Arugo_out Efflux

References

A Comparative Analysis of Cardiotoxicity: Doxorubicin vs. Arugomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cardiotoxic profiles of Doxorubicin and a critical note on the availability of data for Arugomycin.

Introduction

Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of many chemotherapeutic regimens for a wide range of malignancies.[1] However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage, including cardiomyopathy and congestive heart failure.[1] Understanding the mechanisms and quantitative impact of Doxorubicin's cardiotoxicity is crucial for developing safer anticancer therapies and effective cardioprotective strategies.

This guide provides a detailed comparison of the cardiotoxicity of Doxorubicin. It is important to note that an extensive search of scientific literature and databases yielded no information on a compound named "this compound." Therefore, a direct comparison is not possible. This guide will focus on providing a comprehensive overview of Doxorubicin's cardiotoxicity, supported by experimental data and detailed protocols, to serve as a critical reference for the scientific community.

Doxorubicin-Induced Cardiotoxicity: A Quantitative Overview

The cardiotoxic effects of Doxorubicin have been extensively studied in various in vitro and in vivo models. The following tables summarize key quantitative data on its impact on cardiomyocyte viability, apoptosis, and the generation of reactive oxygen species (ROS), which are central to its cardiotoxic mechanism.

Table 1: Effect of Doxorubicin on Cardiomyocyte Viability

Cell LineDoxorubicin ConcentrationExposure TimeViability Reduction (%)Reference
H9c21 µM24 hours~40%[2]
H9c23 µM24 hours~53%[3]
H9c25 µM24 hours~50%[3]
H9c27 µM24 hours~47%[3]
iPS-CMs3.5 µM (IC50)48 hours50%[4]
iPS-CMs30.1 µM (IC50)24 hours50%[5]

Table 2: Doxorubicin-Induced Apoptosis in Cardiomyocytes

Cell/Animal ModelDoxorubicin Dose/ConcentrationExposure TimeApoptosis MarkerFold Increase/Percentage of Apoptotic CellsReference
H9c2 cells0.5, 1.0, 1.5 µM24 hoursTUNEL AssayDose-dependent increase[6]
iPS-CMsIncreasing doses48 hoursDNA FragmentationDose-dependent increase[4]
iPS-CMs3 µM16 hoursAnnexin V Positive CellsSignificant increase[5][7]
Rats5 mg/kg weekly3 weeksTUNEL AssaySignificantly higher than control[8]

Table 3: Doxorubicin-Induced Reactive Oxygen Species (ROS) Production

Cell LineDoxorubicin ConcentrationExposure TimeROS Measurement AssayFold Increase in ROSReference
H9c2 cells1, 3, 5, 7 µM24 hoursNBT Assay35% - 90% increase[3]
HL-1 cells5 µMNot specifiedH2-DCFDANot specified[9]
H9c2 cells0.1 µM24 and 48 hoursDCFH-DASignificant increase[10]
H9c2 cells0.5, 1.0, 1.5 µM24 hoursMitoSOXDose-dependent increase[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess Doxorubicin-induced cardiotoxicity.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: H9c2 cardiac myoblasts are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Doxorubicin for a defined period (e.g., 24 or 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[2]

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cardiomyocytes are treated with Doxorubicin as described above.

  • Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[11]

3. Measurement of Intracellular ROS (DCFH-DA Assay)

  • Cell Seeding and Treatment: Cardiomyocytes are seeded in plates and treated with Doxorubicin.

  • Probe Loading: Towards the end of the treatment period, cells are loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe and incubated at 37°C.

  • Fluorescence Measurement: After incubation, the cells are washed, and the fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of the probe, is measured using a fluorescence microplate reader or fluorescence microscope. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.[10]

Signaling Pathways and Experimental Workflow

Signaling Pathways in Doxorubicin-Induced Cardiotoxicity

Doxorubicin-induced cardiotoxicity is a multifactorial process involving several interconnected signaling pathways. The primary mechanisms include the generation of reactive oxygen species (ROS), topoisomerase IIβ inhibition leading to DNA damage, mitochondrial dysfunction, and subsequent activation of apoptotic pathways.

G cluster_dox Doxorubicin cluster_cell Cardiomyocyte Dox Doxorubicin Mito Mitochondria Dox->Mito Enters Mitochondria Top2b Topoisomerase IIβ Dox->Top2b Inhibits ROS ROS Generation Mito->ROS Redox Cycling DNADamage DNA Damage Top2b->DNADamage DNA Nuclear DNA MitoDys Mitochondrial Dysfunction ROS->MitoDys Apoptosis Apoptosis MitoDys->Apoptosis DNADamage->Apoptosis CellDeath Cardiomyocyte Death Apoptosis->CellDeath

Caption: Signaling pathways in Doxorubicin-induced cardiotoxicity.

Typical Experimental Workflow for Assessing Cardiotoxicity

The assessment of drug-induced cardiotoxicity follows a structured workflow, from initial cell culture to data analysis, to ensure reliable and reproducible results.

G cluster_workflow Experimental Workflow cluster_assays Assays A Cardiomyocyte Culture (e.g., H9c2, iPS-CMs) B Drug Treatment (Doxorubicin at various concentrations) A->B C Incubation Period (e.g., 24, 48 hours) B->C D Cardiotoxicity Assays C->D Assay1 Cell Viability (MTT) Assay2 Apoptosis (Annexin V) Assay3 ROS Production (DCFH-DA) E Data Acquisition (e.g., Plate Reader, Flow Cytometer) F Data Analysis and Interpretation E->F Assay1->E Assay2->E Assay3->E

References

Arugomycin: The Search for Synergistic Partners in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as an anthracycline antibiotic, a class of drugs known for its potent anticancer properties, publicly available scientific literature provides no evidence of preclinical or clinical studies investigating the synergistic effects of arugomycin (B1232410) with other anticancer agents. While the quest for effective combination therapies is a cornerstone of modern oncology research, this compound has not yet been a focus of such investigations, according to comprehensive searches of available biomedical databases.

This compound, a product of Streptomyces violaceochromogenes, functions as a DNA intercalating agent. This mechanism involves the insertion of the drug molecule between the base pairs of DNA, thereby disrupting the DNA helical structure and inhibiting both DNA and RNA synthesis, ultimately leading to cell death. Its biological activities have been evaluated against various cancer cell lines, including sarcoma S-180, Ehrlich ascites carcinoma, and P388 leukemia, demonstrating its potential as a standalone anticancer agent.

However, the exploration of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is crucial for developing more effective and less toxic cancer treatments. Such studies typically involve evaluating drug combinations across a panel of cancer cell lines and in preclinical animal models. Key metrics used to quantify synergy include the Combination Index (CI), where a value less than one indicates a synergistic interaction.

The absence of such data for this compound means that there are no established experimental protocols for synergistic studies, no quantitative data to present in comparative tables, and no defined signaling pathways or experimental workflows involving this compound in combination with other agents to visualize.

Researchers and drug development professionals interested in the potential of this compound in combination therapy would need to initiate novel preclinical studies. A logical starting point would be to investigate its synergy with other established chemotherapeutic agents or targeted therapies that have different mechanisms of action.

Potential Experimental Workflow for Investigating this compound Synergy

Should such research be undertaken, a typical experimental workflow would involve the following steps:

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Line_Selection Select Cancer Cell Lines Single_Agent_Screening Single-Agent IC50 Determination Cell_Line_Selection->Single_Agent_Screening Determine baseline sensitivity Combination_Screening Combination Drug Screening (Fixed Ratio) Single_Agent_Screening->Combination_Screening Inform dose selection Synergy_Analysis Calculate Combination Index (CI) Combination_Screening->Synergy_Analysis Quantify synergy Xenograft_Model Establish Tumor Xenograft Model Synergy_Analysis->Xenograft_Model Promising combinations advance Treatment_Groups Administer Single Agents and Combination Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth Inhibition Treatment_Groups->Tumor_Measurement Toxicity_Assessment Assess Animal Toxicity Treatment_Groups->Toxicity_Assessment

Caption: A generalized workflow for assessing the synergistic potential of this compound with other anticancer agents.

Hypothetical Signaling Pathway Interaction

While no specific synergistic interactions for this compound have been identified, a hypothetical scenario could involve combining this compound with an agent that targets a pathway compensating for DNA damage. For instance, combining a DNA intercalator like this compound with a PARP (Poly(ADP-ribose) polymerase) inhibitor, which impairs DNA repair, could be a rational approach to investigate.

signaling_pathway This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis PARP_Inhibitor PARP Inhibitor DNA_Repair DNA Repair Inhibition PARP_Inhibitor->DNA_Repair DNA_Repair->Apoptosis

Caption: A hypothetical pathway illustrating the potential synergy between this compound and a PARP inhibitor.

Until dedicated research is conducted and published, the synergistic potential of this compound in cancer therapy remains an unexplored area. The information presented here is based on the current void of specific data and serves as a guide for potential future investigations.

Head-to-Head Comparison: Arugomycin vs. Epirubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological therapeutics, anthracyclines remain a cornerstone of many chemotherapy regimens. This guide provides a detailed head-to-head comparison of Arugomycin (B1232410), a lesser-known anthracycline, and Epirubicin, a widely used agent. This document synthesizes available preclinical data, outlines detailed experimental protocols for direct comparison, and visualizes key molecular pathways to inform further research and drug development.

Executive Summary

Both this compound and Epirubicin are anthracycline antibiotics with demonstrated antitumor properties. Epirubicin is a well-characterized drug with a primary mechanism involving DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. This compound, while less studied, is also known to be an antitumor antibiotic. A key distinguishing feature of this compound is its unique mode of DNA binding, simultaneously interacting with both the major and minor grooves of the DNA helix.

Due to the limited publicly available data for this compound, particularly quantitative cytotoxicity data across a range of cancer cell lines, this guide also proposes a comprehensive suite of experiments for a robust head-to-head comparison.

Chemical Structures

A clear understanding of the chemical structures of this compound and Epirubicin is fundamental to appreciating their mechanisms of action and potential for modification.

This compound

  • Molecular Formula: C₈₀H₁₁₂N₂O₃₇[1]

  • Structure: A complex structure featuring a chromophore identified as arugorol (4'-epi-nogalarol) and two distinct sugar chains.[1]

Epirubicin

  • Molecular Formula: C₂₇H₂₉NO₁₁[2]

  • Structure: A semi-synthetic derivative of doxorubicin, differing in the epimerization of the 4'-hydroxyl group on the daunosamine (B1196630) sugar moiety.[3]

Mechanism of Action

While both compounds are classified as anthracyclines, nuances in their interaction with cellular machinery can lead to different efficacy and toxicity profiles.

Epirubicin: The cytotoxic effects of Epirubicin are primarily attributed to its ability to:

  • Intercalate into DNA: The planar aromatic ring structure of Epirubicin inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[3]

  • Inhibit Topoisomerase II: Epirubicin stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands after they have been cleaved by the enzyme. This leads to the accumulation of double-strand breaks.[4]

  • Generate Reactive Oxygen Species (ROS): Like other anthracyclines, Epirubicin can undergo redox cycling, leading to the production of free radicals that can damage DNA, proteins, and cell membranes.[3]

This compound: The mechanism of action for this compound is less defined but is known to involve:

  • Unique DNA Binding: this compound intercalates into DNA and possesses the unusual characteristic of having its sugar chains occupy both the major and minor grooves of the DNA helix simultaneously. This distinct binding mode could influence its sequence specificity and overall cytotoxic effect.

  • Antitumor Activity: It has demonstrated antitumor activity against various murine tumor models, including Sarcoma S-180 and Ehrlich ascites carcinoma, indicating its potential as a cytotoxic agent.[5][6]

Data Presentation: Performance Comparison

Quantitative data is crucial for the objective comparison of therapeutic agents. Below is a summary of available data for Epirubicin. Due to the lack of publicly available IC50 values for this compound, the corresponding column is populated with "Data not available."

Table 1: Comparative Cytotoxicity (IC50) of Epirubicin in Various Cancer Cell Lines

Cell LineCancer TypeEpirubicin IC50 (µM)This compound IC50 (µM)
U-87Glioma6.3Data not available
MCF-7Breast Cancer~0.8 - 1.5 (concentration for cell cycle arrest)[1]Data not available
MDA-MB-231Breast CancerData available, specific values varyData not available
ZR75-1Breast CancerData available, specific values varyData not available
SU-DHL-5B-cell lymphoma0.004512Data not available
MOLT-16T-cell leukemia0.005379Data not available

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and exposure time.

Proposed Head-to-Head Experimental Protocols

To facilitate a direct and comprehensive comparison of this compound and Epirubicin, the following experimental protocols are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Epirubicin across a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound and Epirubicin (typically from 0.001 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

Objective: To assess and compare the ability of this compound and Epirubicin to inhibit the catalytic activity of topoisomerase II.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), reaction buffer, and varying concentrations of this compound or Epirubicin.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the decatenation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Decatenated kDNA will migrate faster than the catenated substrate.

  • Data Analysis: Quantify the amount of decatenated DNA to determine the inhibitory effect of each compound.

DNA Damage Assessment (Comet Assay)

Objective: To visualize and quantify DNA double-strand breaks induced by this compound and Epirubicin.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound and Epirubicin at concentrations around their respective IC50 values for a defined period.

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving the DNA as nucleoids.

  • Electrophoresis: Subject the slides to electrophoresis under neutral conditions to separate broken DNA fragments from the nucleoid.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The "comet tail" of fragmented DNA indicates the extent of DNA damage.

  • Data Analysis: Use specialized software to measure the tail length and intensity to quantify the level of DNA damage.

Visualization of Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound and Epirubicin, leading to cell cycle arrest and apoptosis.

Epirubicin_Signaling Epirubicin Epirubicin DNA_Intercalation DNA Intercalation Epirubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Epirubicin->TopoII_Inhibition ROS_Generation ROS Generation Epirubicin->ROS_Generation DNA_DSBs DNA Double-Strand Breaks DNA_Intercalation->DNA_DSBs TopoII_Inhibition->DNA_DSBs ROS_Generation->DNA_DSBs ATM_ATR ATM/ATR Activation DNA_DSBs->ATM_ATR p53 p53 Activation ATM_ATR->p53 Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis G2_M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2_M_Arrest G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest G1_Arrest->Apoptosis G2_M_Arrest->Apoptosis

Caption: Epirubicin-induced signaling pathway.

Arugomycin_Signaling This compound This compound DNA_Binding Dual Groove DNA Binding (Major & Minor) This compound->DNA_Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage DDR_Activation DNA Damage Response Activation DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed this compound signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the head-to-head comparison of this compound and Epirubicin.

Experimental_Workflow start Start cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 topoisomerase Topoisomerase II Inhibition Assay ic50->topoisomerase dna_damage DNA Damage Assay (Comet Assay) ic50->dna_damage cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) ic50->apoptosis in_vivo In Vivo Efficacy Studies (Xenograft Models) ic50->in_vivo data_analysis Comparative Data Analysis topoisomerase->data_analysis dna_damage->data_analysis cell_cycle->data_analysis apoptosis->data_analysis in_vivo->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparison.

Conclusion

Epirubicin is a well-established anthracycline with a known mechanism of action and a significant body of clinical data. This compound, while also demonstrating antitumor properties, remains a more enigmatic compound with a unique DNA binding mechanism that warrants further investigation. The proposed experimental protocols provide a framework for a rigorous head-to-head comparison, which is essential to elucidate the relative potency, mechanism of action, and potential therapeutic advantages of this compound. The systematic evaluation outlined in this guide will be instrumental in determining the future trajectory of this compound in the landscape of cancer therapeutics.

References

Validating Arugomycin's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arugomycin (B1232410) with other DNA intercalating agents, focusing on the validation of its target engagement in cellular contexts. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying mechanisms and workflows.

This compound is an anthracycline antibiotic that exerts its biological effects through intercalation into DNA, a mechanism shared with well-known chemotherapeutic agents such as Doxorubicin (B1662922) and Daunorubicin.[1][2] This guide will compare this compound to these two established drugs to provide a framework for validating its cellular target engagement.

Comparative Analysis of DNA Intercalators

To objectively assess this compound's performance, a comparison with established DNA intercalators is essential. Doxorubicin and Daunorubicin are chosen as benchmarks due to their extensive characterization and clinical relevance.

FeatureThis compoundDoxorubicinDaunorubicin
Primary Cellular Target DNADNADNA
Mechanism of Action Intercalation between DNA base pairsIntercalation between DNA base pairs and inhibition of topoisomerase IIIntercalation between DNA base pairs and inhibition of topoisomerase II[1]
DNA Unwinding Angle Not explicitly reportedInterferes with DNA unwinding[3]8°[1]
Cellular Uptake Data not availableCan be enhanced with nanoparticle formulationsGenerally lower than Doxorubicin in some resistant cell lines
Reported IC50 Values (Cancer Cell Lines) Data not widely availableVaries significantly by cell line (e.g., ~0.1 µM in MCF-7)Varies by cell line

Experimental Protocols for Target Validation

Validating the engagement of this compound with its cellular target, DNA, is crucial for understanding its mechanism of action. Below are detailed protocols for key experimental techniques.

DNA Unwinding Assay

This assay directly assesses the ability of a compound to intercalate into DNA and unwind its helical structure.

Experimental Workflow:

cluster_0 DNA Unwinding Assay Workflow A Incubate supercoiled plasmid DNA with varying concentrations of this compound B Add Topoisomerase I to relax the DNA A->B C Remove this compound and Topoisomerase I B->C D Analyze DNA topoisomers by agarose (B213101) gel electrophoresis C->D E Increased supercoiling indicates intercalation D->E

DNA Unwinding Assay Workflow

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound in a suitable buffer. Include a no-drug control.

  • Topoisomerase I Treatment: Add a sufficient amount of Topoisomerase I to each reaction to fully relax the plasmid DNA in the control sample. Incubate at 37°C for 30 minutes.

  • Drug and Enzyme Removal: Stop the reaction and remove the drug and enzyme by methods such as phenol/chloroform extraction followed by ethanol (B145695) precipitation.

  • Agarose Gel Electrophoresis: Resuspend the DNA pellet in loading buffer and run the samples on an agarose gel.

  • Analysis: Visualize the DNA bands under UV light. Intercalation will cause the plasmid DNA to become more negatively supercoiled after the removal of the drug and enzyme, resulting in faster migration on the gel compared to the relaxed control. The degree of unwinding can be quantified by comparing the migration of the drug-treated samples to topoisomer standards.

Ethidium (B1194527) Bromide Displacement Assay

This fluorescence-based assay measures the ability of a compound to displace ethidium bromide, a known DNA intercalator, from DNA.

Experimental Workflow:

cluster_1 Ethidium Bromide Displacement Assay A Prepare a solution of DNA and Ethidium Bromide B Measure the initial fluorescence A->B C Add increasing concentrations of this compound B->C D Measure the fluorescence at each concentration C->D E A decrease in fluorescence indicates displacement of Ethidium Bromide D->E

Ethidium Bromide Displacement Assay

Protocol:

  • Prepare DNA-Ethidium Bromide Complex: In a fluorometer cuvette, mix a solution of calf thymus DNA with ethidium bromide in a suitable buffer.

  • Initial Fluorescence Measurement: Excite the sample at the appropriate wavelength for ethidium bromide (around 520 nm) and measure the emission at its maximum (around 600 nm).

  • Titration with this compound: Add increasing concentrations of this compound to the cuvette, mixing well after each addition.

  • Fluorescence Measurements: After each addition of this compound, measure the fluorescence emission.

  • Data Analysis: A decrease in the fluorescence intensity indicates that this compound is displacing ethidium bromide from the DNA, signifying a competitive binding and likely intercalation. The binding affinity can be calculated from the concentration of this compound required to reduce the fluorescence by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation. While DNA is not a protein, the principle can be adapted to assess the stabilization of DNA-protein complexes or the overall nuclear environment upon drug intercalation.

Experimental Workflow:

cluster_2 Cellular Thermal Shift Assay (CETSA) A Treat cells with this compound or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Analyze the amount of a target nuclear protein (e.g., histone, topoisomerase) by Western blot C->D E A shift in the melting curve indicates target engagement D->E

Cellular Thermal Shift Assay (CETSA)

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific nuclear protein (e.g., a histone or topoisomerase II) in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that the drug has stabilized the protein, likely through its interaction with DNA, thus confirming target engagement within the cell.

Signaling Pathway and Logical Relationships

The primary mechanism of action of this compound and other anthracyclines involves their direct interaction with DNA, leading to a cascade of cellular events that ultimately result in cell death.

cluster_3 Mechanism of Action of DNA Intercalators A This compound enters the cell B This compound intercalates into DNA A->B C Inhibition of DNA replication and transcription B->C D Induction of DNA damage B->D E Activation of cell cycle arrest and apoptosis C->E D->E

Mechanism of Action of DNA Intercalators

References

Safety Operating Guide

Proper Disposal of Arugomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Arugomycin, an anthracycline antibiotic with antitumor properties, must adhere to strict disposal procedures to ensure laboratory safety and prevent environmental contamination. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), its cytotoxic nature necessitates careful management of all waste streams.[1] This guide provides a comprehensive overview of the proper disposal protocols for this compound, drawing from general principles for antineoplastic agents and specific data on anthracycline antibiotics.

I. Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Wear two pairs of chemotherapy-rated gloves.

  • Gown: A solid-front, disposable gown is required.

  • Eye Protection: Use safety goggles or a face shield.

  • Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator should be used.

All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a similar containment device to minimize exposure risk.

II. Waste Segregation and Containment

Proper segregation of this compound waste at the point of generation is the foundation of a safe disposal plan. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.[2] Waste should be categorized as follows:

Waste CategoryDescriptionDisposal Container
Bulk Contaminated Waste Unused or expired this compound, grossly contaminated items (e.g., spills), and solutions containing the drug.Black hazardous waste container, clearly labeled "Hazardous: this compound Waste".
Trace Contaminated Waste Items with minimal residual contamination, such as empty vials, syringes (with needles removed), PPE, and labware.Yellow chemotherapy waste container.
Sharps Waste Needles, syringes with attached needles, and other contaminated sharps.Red sharps container specifically for chemotherapy waste.

Workflow for this compound Waste Segregation

A This compound Waste Generation (e.g., Unused drug, Contaminated PPE, Labware) B Bulk Contaminated Waste? (e.g., visible residue, expired stock) A->B C Trace Contaminated Waste? (e.g., empty vials, used PPE) B->C No E Dispose in Black Hazardous Waste Container B->E Yes D Sharps Waste? C->D No F Dispose in Yellow Chemotherapy Waste Container C->F Yes G Dispose in Red Sharps Container D->G Yes H Final Disposal by Environmental Health & Safety E->H F->H G->H spill This compound Spill ppe Don Appropriate PPE spill->ppe contain Contain Spill ppe->contain decon Apply Decontaminant (e.g., 5.25% Sodium Hypochlorite) contain->decon wait Allow 1-hour Contact Time decon->wait clean Clean with Detergent and Water wait->clean dispose Dispose of all materials as Hazardous Waste clean->dispose

References

Safeguarding Your Research: Essential Protective Measures for Handling Arugomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Arugomycin, a potent anthracycline antibiotic. Adherence to these protocols is imperative to ensure personal safety and prevent environmental contamination. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling similar potent compounds, specifically the well-documented anthracycline, Doxorubicin.

Personal Protective Equipment (PPE): Your First Line of Defense

This compound, like other anthracyclines, is presumed to be a hazardous compound requiring stringent controls to minimize exposure. The following Personal Protective Equipment (PPE) is mandatory for all personnel handling this substance.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination.Prevents skin contact and absorption. Double gloving provides an additional barrier against potential exposure.[1][2]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove.Protects skin from accidental splashes or spills. A solid-front gown offers superior protection compared to standard lab coats.[1][2]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles when there is a risk of splashes or aerosol generation.Protects eyes and face from splashes and aerosols, which are potential routes of exposure.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the powder form of this compound or when aerosols may be generated.[2]Prevents inhalation of the compound, a primary route of exposure for potent powdered substances.[2]
Foot Protection Closed-toe, chemical-resistant shoes with shoe covers.Protects feet from spills and falling objects. Shoe covers prevent the tracking of contaminants outside of the designated handling area.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following operational plan outlines the procedures for the entire lifecycle of the compound within the laboratory.

Preparation and Handling
  • Designated Area: All work with this compound, especially handling of the powder form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.[1]

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate inactivating solution. For Doxorubicin, a 10% bleach solution followed by a water rinse is often recommended.[1]

  • Weighing: When weighing the powdered form, use a containment balance enclosure or a chemical fume hood to prevent the dispersal of particles.

  • Solubilization: Prepare solutions within the containment of a chemical fume hood or biological safety cabinet to control potential aerosols.[1]

Spill Management
  • Spill Kit: A spill kit specifically designed for cytotoxic agents must be readily available in the laboratory.

  • Procedure for Small Spills:

    • Immediately alert others in the area.

    • Wearing full PPE, cover the spill with absorbent pads from the spill kit.

    • Carefully clean the area with an appropriate decontamination solution (e.g., 10% bleach), working from the outer edge of the spill inwards.[1]

    • Place all contaminated materials in a designated hazardous waste container.

  • Procedure for Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's Environmental Health and Safety (EHS) department.

    • Only trained personnel should respond to large spills.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Contaminated Materials: All disposable items, including gloves, gowns, labware, and absorbent pads, must be segregated into clearly labeled, leak-proof hazardous waste containers.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: All needles and syringes used for handling this compound must be disposed of in a puncture-resistant sharps container designated for chemotherapy waste.[1]

  • Waste Pickup: Arrange for the disposal of all this compound-contaminated waste through your institution's EHS department.

Quantitative Data for a Related Compound: Doxorubicin

ParameterValueReference Compound
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Doxorubicin Hydrochloride
Carcinogenicity IARC Group 2A: Probably carcinogenic to humansDoxorubicin
Mutagenicity Positive in several in vitro and in vivo testsDoxorubicin
Reproductive Toxicity May damage fertility or the unborn childDoxorubicin

TWA: Time-Weighted Average

Experimental Protocol: Decontamination of Glassware

For reusable glassware that has come into contact with this compound, a validated decontamination procedure is essential. The following protocol, adapted from guidelines for Doxorubicin, can be used.

  • Initial Rinse: Carefully rinse the glassware with water in a designated sink, ensuring the rinse water is collected as hazardous waste.

  • Soaking: Immerse the glassware in a 10% bleach solution for at least 30 minutes. Some protocols may recommend a longer soaking time.[1]

  • Thorough Rinsing: After soaking, thoroughly rinse the glassware with purified water.

  • Final Wash: Wash the glassware with a suitable laboratory detergent and perform a final rinse with purified water.

  • Drying: Allow the glassware to air dry or use a laboratory oven.

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, emphasizing the critical control points for safety.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Full PPE prep_area Prepare Designated Area (Fume Hood/BSC) prep_ppe->prep_area prep_weigh Weigh Powdered this compound prep_area->prep_weigh prep_sol Solubilize this compound prep_weigh->prep_sol handle_exp Conduct Experiment prep_sol->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon disp_solid Segregate Solid Waste handle_exp->disp_solid disp_liquid Collect Liquid Waste handle_exp->disp_liquid disp_sharps Dispose of Sharps handle_exp->disp_sharps emergency_spill Spill Management handle_exp->emergency_spill emergency_exposure Personnel Exposure Protocol handle_exp->emergency_exposure cleanup_glass Decontaminate Glassware cleanup_decon->cleanup_glass disp_pickup Arrange EHS Pickup disp_solid->disp_pickup disp_liquid->disp_pickup disp_sharps->disp_pickup

Caption: Workflow for handling this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.